An In-Depth Technical Guide to 4-Bromo-2-fluoro-5-methoxyaniline (CAS: 108310-38-9) in Advanced Drug Discovery Executive Summary & Structural Rationale 4-Bromo-2-fluoro-5-methoxyaniline is a highly functionalized, poly-s...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 4-Bromo-2-fluoro-5-methoxyaniline (CAS: 108310-38-9) in Advanced Drug Discovery
Executive Summary & Structural Rationale
4-Bromo-2-fluoro-5-methoxyaniline is a highly functionalized, poly-substituted halogenated aniline derivative that serves as a cornerstone intermediate in modern medicinal chemistry[1]. Its precise substitution pattern is not arbitrary; rather, it is a strategically designed scaffold utilized to build complex pharmacophores for oncology and neurology targets[1][2].
The causality behind its structural utility lies in the distinct electronic and steric contributions of each functional group:
Primary Amine (C1): Acts as a critical nucleophilic anchor for the formation of amide bonds, ureas, or participation in Buchwald-Hartwig aminations.
Fluorine (C2): Provides strong inductive electron withdrawal. In drug design, this fluorine atom enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the ortho position, while also locking molecular conformations via intramolecular hydrogen bonding with adjacent target-protein residues.
Bromine (C4): Serves as the primary synthetic handle. Its position allows for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the extension of the molecule into deep hydrophobic pockets of target receptors[1].
Methoxy (C5): An electron-donating group that modulates the pKa of the primary amine, enriching the electron density of the aromatic ring while acting as a hydrogen-bond acceptor.
The synthesis of 4-bromo-2-fluoro-5-methoxyaniline relies heavily on the highly controlled, regioselective bromination of its precursor, 2-fluoro-5-methoxyaniline[3].
Causality of Reagent Choice:
N-Bromosuccinimide (NBS) is strictly preferred over molecular bromine (
Br2
) gas. NBS acts as a slow-release reservoir, providing a low, steady concentration of electrophilic bromine (
Br+
) in solution[3]. This kinetic control is mandatory to prevent polyhalogenation and over-bromination, which are common failure modes when reacting highly activated, electron-rich aniline rings[3].
Causality of Regioselectivity:
The reaction is governed by the synergistic directing effects of the existing substituents. The methoxy group is a strong ortho/para director, as is the fluorine atom. The C4 position is simultaneously para to the methoxy group and ortho to the fluorine atom, making it the most electronically activated and sterically accessible site for electrophilic aromatic substitution[3].
Self-Validating Experimental Protocol
This protocol incorporates in-process controls to ensure a self-validating workflow:
Initiation & Solvation: Dissolve 2-fluoro-5-methoxyaniline (1.0 eq) in an anhydrous, aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF)[3]. Cool the reaction vessel to 0°C. Rationale: Low temperatures suppress kinetic byproducts and control the exothermic nature of the substitution.
Controlled Addition: Add NBS (1.0 - 1.05 eq) portion-wise over 30 minutes[4]. In-Process Control: Monitor the reaction mixture; a persistent deep orange/red tint indicates an excess of unreacted electrophilic bromine species, signaling that addition should be paused.
Propagation & Validation: Allow the mixture to stir and gradually warm to room temperature for 1 to 4 hours[4]. Validation Check: Perform LC-MS analysis. The reaction is deemed complete when the starting material mass (m/z 141) disappears, replaced by the product mass (m/z 220/222), which must exhibit the characteristic 1:1 isotopic ratio indicative of mono-bromination[4].
Quenching & Extraction: Quench the reaction with deionized water and extract utilizing ethyl acetate. Wash the combined organic phases sequentially with water and brine, then dry over anhydrous sodium sulfate[4].
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel chromatography (gradient elution: 10-50% ethyl acetate in hexanes) to yield the target compound as an off-white solid (Typical yield: >84%)[4].
Synthetic workflow for 4-Bromo-2-fluoro-5-methoxyaniline via NBS bromination.
Applications in Pharmaceutical Drug Discovery
The unique steric and electronic topology of 4-bromo-2-fluoro-5-methoxyaniline makes it a privileged building block in two major therapeutic domains:
1. Kinase Inhibitors (Oncology):
Substituted anilines are foundational motifs in the design of kinase inhibitors[1]. Specifically, this scaffold is highly relevant in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors utilized for non-small cell lung cancer (NSCLC)[1]. The C4-bromine atom provides a critical vector for cross-coupling reactions, allowing medicinal chemists to attach bulky heteroaryl groups that reach into the kinase hinge region, while the fluoro-methoxy-aniline core occupies the hydrophobic pocket adjacent to the ATP-binding site[1].
2. GPCR Modulators (Neurology):
Beyond oncology, this compound is actively utilized in the synthesis of modulators for GPR17, an orphan G-protein-coupled receptor implicated in central nervous system (CNS) myelination disorders, such as Multiple Sclerosis[2]. In these synthetic pathways, the primary amine is often converted into an amide or urea derivative, while the bromine handle is substituted to optimize receptor binding affinity and functional selectivity[2][5].
Downstream pharmaceutical applications of the 4-Bromo-2-fluoro-5-methoxyaniline scaffold.
Analytical Validation & Quality Control
To ensure the integrity of the compound for sensitive pharmaceutical R&D, rigorous analytical validation is required. The following parameters represent the standard quality control matrix for this intermediate:
Table 2: Quality Control and Analytical Validation Matrix
Analytical Technique
Purpose & Causality
Acceptance Criteria
HPLC (High-Performance Liquid Chromatography)
Determines absolute chemical purity and detects trace organic impurities from over-bromination.
> 98.0% Area Under Curve (AUC)
1H NMR (Nuclear Magnetic Resonance)
Verifies structural integrity. The absence of ortho-coupling confirms the precise regiochemistry of the bromine atom.
Characteristic singlets for aromatic protons confirming para-substitution.
LC-MS (Liquid Chromatography-Mass Spectrometry)
Confirms molecular weight and validates the presence of the halogen.
m/z 220.0 and 222.0 (Strict 1:1 ratio for 79Br/81Br isotopes).
Karl Fischer Titration
Measures residual moisture, which can poison downstream palladium catalysts in cross-coupling reactions.
< 0.5% water by weight.
References
Google Patents. "WO 2024/115733 A1 - Modulators of GPR17.
4-Bromo-2-fluoro-5-methoxyaniline chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Bromo-2-fluoro-5-methoxyaniline Introduction 4-Bromo-2-fluoro-5-methoxyaniline is a trifunctional aromatic compound that serves as a highly ver...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Bromo-2-fluoro-5-methoxyaniline
Introduction
4-Bromo-2-fluoro-5-methoxyaniline is a trifunctional aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis. With the chemical formula C₇H₇BrFNO, this halogenated aniline derivative is distinguished by a unique substitution pattern on its benzene ring: a nucleophilic amine, a reactive bromine atom, an electron-withdrawing fluorine atom, and an electron-donating methoxy group.[1][2][3] This specific arrangement of functional groups provides multiple, orthogonal sites for chemical modification, making it a critical intermediate in the construction of complex molecular architectures.[3][4]
Its primary utility is found in the pharmaceutical and agrochemical industries, where substituted anilines are foundational components of numerous active compounds.[5][6] The incorporation of a fluorine atom is a particularly salient feature, as fluorine is known to enhance key drug-like properties such as metabolic stability, binding affinity, and lipophilicity.[7][8][9] This guide offers a comprehensive technical overview of 4-Bromo-2-fluoro-5-methoxyaniline, designed for researchers, chemists, and drug development professionals. It covers the compound's core physicochemical properties, spectroscopic profile, synthesis, reactivity, applications, and safety protocols, grounding all information in authoritative data and field-proven insights.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a chemical intermediate's physical and spectroscopic properties is fundamental to its effective use in research and development. This section details the core attributes of 4-Bromo-2-fluoro-5-methoxyaniline.
Section 1.1: Core Chemical Properties
The essential identification and physicochemical data for 4-Bromo-2-fluoro-5-methoxyaniline are summarized below. These parameters are critical for reaction planning, dosage calculations, and predicting the compound's behavior in various solvent systems. The LogP value, for instance, indicates moderate lipophilicity, a key factor in predicting cell membrane permeability for potential pharmaceutical agents.[1]
Structural verification is paramount. While full experimental spectra for this specific compound are not widely published, its spectroscopic signature can be reliably predicted based on the analysis of its functional groups and data from structurally analogous compounds.[12][13][14]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region will be complex due to proton-proton and proton-fluorine couplings.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Notes
H-3
~6.8 - 7.0
Doublet (d)
Coupled to the adjacent fluorine atom (³JHF).
H-6
~6.6 - 6.8
Doublet (d)
Coupled to the adjacent fluorine atom (⁴JHF).
-NH₂
~3.5 - 4.5
Broad singlet (br s)
Shift is solvent-dependent and can exchange with D₂O.
-OCH₃
~3.8
Singlet (s)
Sharp signal characteristic of a methoxy group.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR will be characterized by the strong influence of the fluorine substituent, which causes splitting of adjacent carbon signals (C-F coupling).
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Notes
C-2 (C-F)
~150 - 155
Doublet (d)
Large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz).
C-5 (C-O)
~145 - 150
Singlet (s)
C-1 (C-N)
~135 - 140
Doublet (d)
Two-bond C-F coupling (²JCF).
C-3
~115 - 120
Doublet (d)
Two-bond C-F coupling (²JCF).
C-6
~100 - 105
Doublet (d)
Three-bond C-F coupling (³JCF).
C-4 (C-Br)
~95 - 100
Doublet (d)
Three-bond C-F coupling (³JCF).
-OCH₃
~55 - 60
Singlet (s)
Mass Spectrometry (MS)
In mass spectrometry, the most telling feature will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity: [M]⁺ and [M+2]⁺.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands corresponding to its functional groups.
Functional Group
Wavenumber (cm⁻¹)
Vibration Type
Amine (-NH₂)
3300 - 3500
N-H Stretch (symmetric & asymmetric)
Aromatic C-H
3000 - 3100
C-H Stretch
C-O (Aryl Ether)
1200 - 1275
C-O Stretch (asymmetric)
C-F (Aryl Fluoride)
1100 - 1250
C-F Stretch
Aromatic C=C
1500 - 1600
C=C Stretch
Section 1.3: Generalized Protocol for Spectroscopic Analysis
This protocol outlines a standardized procedure for acquiring high-quality NMR data, ensuring structural confirmation.
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Sample Preparation: Accurately weigh 5-10 mg of 4-Bromo-2-fluoro-5-methoxyaniline and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
Expertise Insight: Chloroform-d (CDCl₃) is a good first choice for general solubility. If the compound shows poor solubility or if exchangeable protons (like -NH₂) are of particular interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it minimizes proton exchange.
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
Instrument Setup: Insert the sample into the spectrometer's probe.
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed magnet is critical for high resolution and accurate integration.
¹H NMR Acquisition:
Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
Collect 8 to 16 scans for a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 1024 to 4096).
A wider spectral window is necessary compared to ¹H NMR.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Fig 1: Standard workflow for NMR spectroscopic analysis.
Part 2: Synthesis and Reactivity
4-Bromo-2-fluoro-5-methoxyaniline is not typically found in nature and must be prepared via multi-step synthesis. Its reactivity is governed by the interplay of its four distinct functional groups.
Section 2.1: Synthetic Strategy
A plausible and common strategy for synthesizing polysubstituted anilines like this involves the protection of the highly activating amino group, followed by electrophilic aromatic substitution, and subsequent deprotection.
Expertise & Experience: Direct bromination of an aniline derivative is often difficult to control. The amino group is a powerful activating group, which can lead to over-bromination (e.g., tri-bromination) and potential oxidation of the ring.[15] To circumvent this, the amine is temporarily converted into a less activating amide (e.g., an acetamide). This acetylation moderates the ring's reactivity, ensures better regioselectivity for mono-bromination, and protects the amine from oxidation.[16] The final step is the hydrolysis of the amide back to the free aniline.
This protocol is a generalized but robust method based on established chemical principles for the synthesis of halogenated anilines.[16][17]
Objective: To synthesize 4-Bromo-2-fluoro-5-methoxyaniline from 2-fluoro-5-methoxyaniline.
Step 1: Acetylation (Amine Protection)
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-5-methoxyaniline (1.0 eq) in glacial acetic acid.
Cool the flask in an ice bath to 0-5 °C.
Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature.
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
Monitor the reaction's completion by Thin Layer Chromatography (TLC).
Pour the reaction mixture into a beaker of ice water. The protected product, N-(2-fluoro-5-methoxyphenyl)acetamide, will precipitate as a solid.
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Electrophilic Bromination
Dissolve the dried acetamide from Step 1 in a suitable solvent such as glacial acetic acid or dichloromethane.
Cool the solution to 0-5 °C in an ice bath.
In a separate flask, prepare a solution of bromine (1.05 eq) in the same solvent.
Add the bromine solution dropwise to the acetamide solution over 30-60 minutes, ensuring the temperature remains below 10 °C.
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any excess bromine.
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Hydrolysis (Deprotection)
To the crude N-(4-bromo-2-fluoro-5-methoxyphenyl)acetamide from Step 2, add a mixture of ethanol and concentrated hydrochloric acid.
Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours.
Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., aqueous NaOH or NH₄OH) until the pH is ~8-9.
The target compound, 4-Bromo-2-fluoro-5-methoxyaniline, will precipitate.
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the final, high-purity compound.[5]
Section 2.3: Chemical Reactivity and Synthetic Utility
The value of this compound lies in the distinct reactivity of its functional groups, which can be addressed selectively.
Amine Group (-NH₂): As a primary amine, it is nucleophilic and can readily undergo acylation, sulfonylation, alkylation, and diazotization to form diazonium salts, which are themselves versatile intermediates.[4]
Bromo Group (-Br): The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon (e.g., Suzuki, Heck, Sonogashira reactions) or carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds, providing a powerful method for molecular elaboration.[3][4]
Aromatic Ring: The ring itself can undergo further electrophilic aromatic substitution, though the position of attack is governed by the complex interplay of the existing substituents. The strongly activating -NH₂ and -OCH₃ groups direct incoming electrophiles to the ortho and para positions, while the deactivating -F and -Br groups also direct ortho/para. The only unsubstituted position (C-6) is ortho to the amine and meta to the methoxy group, making it a potential site for substitution under carefully controlled conditions.
Fig 3: Key reactive sites and associated transformations.
Part 3: Applications in Research and Development
The unique trifunctional nature of 4-Bromo-2-fluoro-5-methoxyaniline makes it a sought-after intermediate in several high-value research areas.
Section 3.1: Role as a Pharmaceutical Building Block
Halogenated anilines are a cornerstone of medicinal chemistry.[6] This specific molecule provides a scaffold that can be elaborated into a diverse library of compounds for drug screening. The strategic placement of the reactive handles allows for systematic modification to explore structure-activity relationships (SAR). The fluorine atom, in particular, is often incorporated into drug candidates to block metabolic oxidation sites, increase binding affinity through favorable interactions, and modulate pKa, thereby improving oral bioavailability and the overall pharmacokinetic profile of a molecule.[8][9]
Section 3.2: Utility in Materials Science
While its primary application is in life sciences, the electronic properties imparted by the fluoro, bromo, and methoxy groups make this compound and its derivatives of interest in materials science. They can serve as monomers or precursors for specialty polymers, organic light-emitting diodes (OLEDs), and other functional materials where tuning of electronic and photophysical properties is required.[6][18]
Part 4: Safety, Handling, and Storage
Trustworthiness: Adherence to strict safety protocols is non-negotiable in a laboratory setting. The information provided here is based on data for structurally similar and equally hazardous materials.[19][20]
Section 4.1: Hazard Assessment
Hazard Class
Category
GHS Pictogram
Signal Word
Hazard Statement
Acute Toxicity, Oral
4
GHS07
Warning
H302: Harmful if swallowed
Skin Corrosion/Irritation
2
GHS07
Warning
H315: Causes skin irritation
Serious Eye Damage/Irritation
2A
GHS07
Warning
H319: Causes serious eye irritation
STOT, Single Exposure
3
GHS07
Warning
H335: May cause respiratory irritation
STOT = Specific Target Organ Toxicity
Section 4.2: Recommended Handling Procedures
A self-validating system of safety checks must be in place when handling this chemical.
Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure safety shower and eyewash stations are accessible.
Personal Protective Equipment (PPE):
Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[21]
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber) inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[21]
Body Protection: Wear a standard laboratory coat.
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures:
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[21]
Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[21]
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[21]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[21]
Section 4.3: Storage and Disposal
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[11][19]
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[22][23]
Conclusion
4-Bromo-2-fluoro-5-methoxyaniline is a quintessential example of a modern synthetic building block, offering a powerful combination of reactive sites and desirable physicochemical properties. Its utility is rooted in the strategic arrangement of its amine, bromo, fluoro, and methoxy functionalities, which provides chemists with a versatile platform for constructing complex and high-value molecules. For researchers in drug discovery, it is an invaluable intermediate for accessing novel chemical space, with the fluorine atom offering a proven strategy for enhancing pharmacokinetic and pharmacodynamic profiles. By understanding its properties, synthesis, and reactivity as detailed in this guide, scientists can fully leverage the potential of this compound to drive innovation in their respective fields.
References
A Comparative Guide to the Synthesis of Substituted Anilines: Established Methods vs. Novel Routes. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKSaxNNYCV8r5uZ66xEAgSJH0GYq0CkrriLoQ1HwjzedUNZXbCkE4eWVJw5uuKjgnimBw_8HGPcIaJrfN4IwqfDVx6AQDySIT_t_Er4nK9ZEig_T140Fb27CbgPm2fCMhGPvjbW-eSwSBtawKpma4S_ni8Ud1M3e2ew1S9dRrMkzZ2AyM724mylws1IfG2U2wDT3z1XLFeipYq7oEvKv3QeYGNWo3z99V1hpXGshqzwgUKiWqu9dDXmUlsTuU=]
Synthesis of substituted anilines via a gold-catalyzed three-component reaction. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://doi.org/10.1039/D0OB02018D]
Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit5/170.shtm]
Substituted oligoanilines: synthesis and characterization. The Benicewicz Group. [URL: https://benicewiczgroup.com/wp-content/uploads/2021/01/104.pdf]
Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. ACS Publications - Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c00236]
Difluoroalkylation of Anilines via Photoinduced Methods. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10429181/]
CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline. Google Patents. [URL: https://patents.google.
Fluorinated building blocks in drug design: new pathways and targets. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10974955/]
Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [URL: https://www.lestudium-ias.com/event/fluorine-key-element-modern-drug-discovery-and-development]
Spectroscopic Analysis of 2-Bromo-4-fluoro-5-methylpyridine: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/technical-guides/spectroscopic-analysis-of-2-bromo-4-fluoro-5-methylpyridine]
Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c751e3134a41496d531061]
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7219154/]
An In-Depth Technical Guide to 4-Bromo-2-fluoro-5-methoxyaniline: Molecular Weight Significance, Analytical Validation, and Synthetic Utility in Fragment-Based Drug Discovery Executive Summary In the landscape of modern...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 4-Bromo-2-fluoro-5-methoxyaniline: Molecular Weight Significance, Analytical Validation, and Synthetic Utility in Fragment-Based Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the selection of starting materials is governed by strict physicochemical parameters. 4-Bromo-2-fluoro-5-methoxyaniline (CAS: 108310-38-9) has emerged as a highly versatile halogenated building block. With an exact molecular weight of 220.04 g/mol , it occupies a strategic "sweet spot" in Fragment-Based Drug Discovery (FBDD) [1]. This whitepaper explores the causality behind its structural utility, the significance of its molecular weight in ligand efficiency, and provides self-validating analytical protocols for its characterization.
Core Identity and Physicochemical Profiling
The utility of a synthetic intermediate is dictated by its structural features and baseline physicochemical properties. 4-Bromo-2-fluoro-5-methoxyaniline features a highly functionalized aromatic ring that offers orthogonal reactivity and favorable pharmacokinetic starting points.
Table 1: Quantitative Physicochemical Data
Property
Value
Structural Significance
Chemical Formula
C₇H₇BrFNO
Balances lipophilicity and polarity.
Molecular Weight
220.04 g/mol
Compliant with the "Rule of 3" for fragment libraries [2].
Monoisotopic Mass
218.9695 Da
Critical for High-Resolution Mass Spectrometry (HRMS) targeting.
Hydrogen Bond Donors
1 (Primary Amine)
Facilitates target engagement (e.g., kinase hinge binding).
Hydrogen Bond Acceptors
2 (Methoxy, Amine)
Enhances aqueous solubility.
Rotatable Bonds
1 (Methoxy group)
Low entropic penalty upon target binding.
Mechanistic Causality of the Scaffold:
Bromine (C4): Acts as an ideal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Fluorine (C2): Strategically placed to modulate the pKa of the adjacent amine, increase lipophilicity, and block cytochrome P450-mediated oxidative metabolism at that specific vector.
Methoxy (C5): Acts as an electron-donating group, enriching the electron density of the aromatic ring, which accelerates oxidative addition during palladium-catalyzed couplings.
The Significance of Molecular Weight (220.04 g/mol ) in FBDD
In Fragment-Based Drug Discovery, starting hits typically possess low binding affinity (micromolar to millimolar). To optimize these hits into lead compounds, medicinal chemists must "grow" the molecule by adding functional groups.
A molecular weight of 220.04 g/mol is highly strategic. According to Lipinski’s Rule of 5, an orally bioavailable drug should generally have a molecular weight of less than 500 Da [2]. Starting with a 220 Da fragment leaves approximately 280 Daltons of "growth space" . This allows the iterative addition of hydrophobic and polar moieties to optimize binding enthalpy and entropy without inflating the molecular weight beyond the limits of oral bioavailability.
Furthermore, this low molecular weight ensures high Ligand Efficiency (LE) . LE normalizes the binding affinity of a compound against its size (measured in heavy atoms). By starting with a compact, rigid scaffold like 4-Bromo-2-fluoro-5-methoxyaniline, researchers ensure that every atom contributes meaningfully to target binding, avoiding the "molecular obesity" that plagues many high-throughput screening (HTS) hits [3].
Caption: Fragment-Based Lead Optimization Workflow illustrating molecular weight progression.
Analytical Determination of Molecular Weight (LC-HRMS)
To ensure scientific integrity and prevent downstream synthetic failures, the exact mass and purity of 4-Bromo-2-fluoro-5-methoxyaniline must be validated. High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) is the gold standard for this [4].
Self-Validating Protocol: LC-HRMS Analysis
Rationale: The primary aniline is highly basic and readily accepts a proton in acidic media, making Electrospray Ionization in positive mode (ESI+) the optimal choice. The presence of bromine naturally provides a self-validating isotopic signature.
Step-by-Step Methodology:
Sample Preparation: Dissolve 1.0 mg of 4-Bromo-2-fluoro-5-methoxyaniline in 1.0 mL of LC-MS grade Acetonitrile (ACN) to create a stock solution. Dilute to a working concentration of 5 µg/mL using a 50:50 mixture of Water/ACN.
Chromatographic Separation (UHPLC):
Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size). Causality: The hydrophobic stationary phase effectively retains the halogenated aromatic ring, preventing early elution in the void volume.
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
Ionization (ESI+):
Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.
Causality: The 0.1% Formic Acid in the mobile phase ensures the primary amine is protonated, yielding the
[M+H]+
ion.
Mass Analysis (TOF/Orbitrap):
Scan range: m/z 100 to 500.
Validation Checkpoint: Look for the characteristic 1:1 Bromine isotopic doublet. Bromine exists naturally as
79
Br (50.69%) and
81
Br (49.31%).
Expected Signals: You must observe two distinct peaks of equal intensity at m/z 220.04 (for
[M(79Br)+H]+
) and m/z 222.04 (for
[M(81Br)+H]+
). If this 1:1 doublet is missing, the compound has degraded (debromination) or is incorrectly identified.
Caption: High-Resolution LC-MS analytical workflow for exact mass and isotopic pattern determination.
The true value of 4-Bromo-2-fluoro-5-methoxyaniline lies in its orthogonal reactivity. The molecule possesses two distinct reactive handles (the amine and the bromide) that can be manipulated independently without cross-interference[1].
Protocol: Sequential Derivatization for Kinase Inhibitor Scaffolds
Step 1: Amide Coupling (Targeting the Amine)
Procedure: React 4-Bromo-2-fluoro-5-methoxyaniline (1.0 eq) with an acyl chloride or a carboxylic acid (activated by HATU/DIPEA) in Dichloromethane (DCM) at 0°C to room temperature.
Causality: The amine acts as a nucleophile. The electron-withdrawing fluorine slightly reduces the nucleophilicity of the amine compared to an unsubstituted aniline, requiring strong coupling reagents (like HATU) to ensure high yields. The bromide remains completely unreactive under these conditions.
Step 2: Suzuki-Miyaura Cross-Coupling (Targeting the Bromide)
Procedure: Take the resulting amide intermediate (1.0 eq) and react it with an aryl boronic acid (1.2 eq) in the presence of
Pd(dppf)Cl2
(0.05 eq) and Potassium Carbonate (2.0 eq) in a 4:1 mixture of 1,4-Dioxane and Water. Heat to 90°C for 4 hours.
Causality: The palladium catalyst inserts into the C-Br bond via oxidative addition. The aqueous base facilitates transmetalation with the boronic acid, followed by reductive elimination to form a new C-C bond, effectively "growing" the fragment into a larger, more complex lead compound.
References
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from [Link]
Hopkins, A. L., et al. (2014). The role of ligand efficiency metrics in drug discovery. Nature Reviews Drug Discovery. Retrieved from[Link]
American Chemical Society (ACS). (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Retrieved from[Link]
Exploratory
4-Bromo-2-fluoro-5-methoxyaniline: A Strategic Pharmacophore in Targeted Therapeutics
Executive Summary In advanced medicinal chemistry and drug development, the selection of a starting scaffold dictates the trajectory of the entire synthetic campaign. 4-Bromo-2-fluoro-5-methoxyaniline (CAS: 108310-38-9)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In advanced medicinal chemistry and drug development, the selection of a starting scaffold dictates the trajectory of the entire synthetic campaign. 4-Bromo-2-fluoro-5-methoxyaniline (CAS: 108310-38-9) is a highly functionalized, multi-vector building block that has become indispensable in the synthesis of targeted therapeutics, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators[1]. As a Senior Application Scientist, I approach this molecule not merely as a chemical reagent, but as a programmable pharmacophore. Its precise arrangement of halogens and electron-donating groups provides orthogonal reactivity, allowing researchers to execute complex, multi-step derivatizations with high regiocontrol.
Physicochemical Profiling & Structural Logic
To leverage this compound effectively, one must understand the causality behind its substitution pattern. Every functional group on this benzene ring serves a distinct mechanistic purpose in both synthesis and biological targeting.
Table 1: Quantitative Physicochemical Data & Structural Significance
Parameter
Value
Functional Significance
CAS Registry Number
108310-38-9
Unique identifier for sourcing high-purity (≥98%) material[1].
Molecular Weight
220.04 g/mol
Low molecular weight provides ample "budget" for downstream elaboration without violating Lipinski's Rule of 5[1].
Molecular Formula
C7H7BrFNO
High heteroatom density offers multiple vectors for target-protein interactions[2].
SMILES
NC1=CC(OC)=C(Br)C=C1F
Defines the exact spatial relationships that dictate steric hindrance and electronic resonance[3].
InChI Key
JGQVADKRUVUCGR-UHFFFAOYSA-N
Standardized structural hash for cross-referencing in computational docking studies[2].
The Causality of the Scaffold
C1 Primary Amine (-NH2): The primary nucleophilic site. It is primed for amidation or sulfonylation. However, its nucleophilicity is intentionally attenuated by the adjacent halogens, requiring specific catalytic activation during synthesis.
C2 Fluorine (-F): Exerts a strong inductive electron-withdrawing effect (-I) that lowers the pKa of the amine. In drug design, this modulates basicity to enhance membrane permeability and reduce potential hERG liabilities. It also sterically blocks metabolic oxidation at the ortho position, improving pharmacokinetic (PK) stability.
C4 Bromine (-Br): Acts as a highly specific vector for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions)[1]. It allows for the linear extension of the molecule into hydrophobic binding pockets.
C5 Methoxy (-OCH3): An electron-donating group (EDG) that enriches the aromatic ring via resonance, partially counteracting the deactivation from the halogens. Biologically, it serves as a critical hydrogen-bond acceptor for kinase hinge-binding motifs.
Fig 1. Orthogonal reactivity and structural logic of 4-Bromo-2-fluoro-5-methoxyaniline.
Mechanistic Role in Drug Design
The true value of 4-bromo-2-fluoro-5-methoxyaniline lies in its application to complex disease models.
GPR17 Modulators for Myelination Disorders:
Recent patent literature highlights the use of this scaffold in synthesizing GPR17 modulators, which are critical for treating demyelinating diseases like Multiple Sclerosis (MS)[4],[5]. By converting the C1 amine into a bulky sulfonamide and utilizing the C4 bromine to attach substituted pyrimidine or indole rings, researchers can create molecules that precisely fit the allosteric sites of the GPR17 receptor[4].
Kinase Inhibitors:
The compound is also a foundational intermediate for quinazoline derivatives and B-Raf inhibitors[6]. The methoxy group at C5 frequently acts as a hinge-binder in the ATP-binding pocket of kinases, while the fluoro group ensures the molecule resists rapid hepatic degradation.
Synthetic Methodologies & Experimental Protocols
To guarantee scientific integrity, experimental protocols must be self-validating. Below is a field-proven, step-by-step methodology for the synthesis of sulfonamide derivatives (e.g., N-(4-bromo-2-fluoro-5-methoxy-phenyl)-6-chloro-1H-indole-3-sulfonamide), a critical workflow in GPR17 modulator development[4].
Protocol: Pyridine-Catalyzed Sulfonylation
Step 1: Preparation and Activation
Action: Dissolve 4-bromo-2-fluoro-5-methoxyaniline (1.0 eq) in anhydrous pyridine (0.3 M concentration) under an inert nitrogen atmosphere.
Causality: Why use pyridine instead of a standard tertiary amine base like DIPEA? Pyridine acts as both an acid scavenger and a nucleophilic catalyst. The nucleophilicity of the aniline is significantly dampened by the inductive electron-withdrawing effects of the ortho-fluorine and para-bromine. Pyridine reacts with the incoming sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate, overcoming the electronic deactivation of the aniline[4].
Step 2: Electrophilic Addition
Action: Cool the reaction vessel to 0°C. Add the sulfonyl chloride (e.g., 6-chloro-1H-indole-3-sulfonyl chloride, 1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 10 minutes[4].
Causality: The low initial temperature controls the exothermic formation of the catalytic intermediate and prevents parasitic di-sulfonylation. The rapid 10-minute reaction time is a direct result of the highly reactive sulfonylpyridinium species.
Step 3: Self-Validating LC-MS Checkpoint
Action: Aliquot 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.
Trustworthiness/Validation: This is a self-validating system. The starting material exhibits a distinct isotopic signature due to naturally occurring 79Br and 81Br isotopes (~1:1 ratio). A successful reaction is confirmed only by the complete disappearance of the m/z 220/222 [M+H]+ doublet and the emergence of the corresponding product mass doublet. Proceeding without confirming the eradication of this isotopic tracer risks intractable downstream purification.
Step 4: Workup and Isolation
Action: Concentrate the mixture in vacuo to remove pyridine. Purify the residue via preparative HPLC to yield the off-white solid product[4].
Fig 2. Step-by-step synthetic workflow for deriving GPR17 modulators via sulfonylation.
References
Benchchem . 4-Bromo-2-fluoro-5-methoxyaniline CAS 108310-38-9. 1
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, poly-substituted benzene derivatives serve as foundational scaffolds for constructing complex pharmacophores. 4-Bromo-2-fluoro-5-methoxyaniline (IUPAC name: 4-bromo-2-fluoro-5-methoxybenzenamine) is a highly versatile building block. The strategic placement of a primary amine, a methoxy group, a fluorine atom, and a bromine atom on a single aromatic ring provides a unique matrix of electronic, steric, and reactive properties. This whitepaper provides an in-depth analysis of its physicochemical profile, regioselective synthesis, and downstream applications in drug development.
Physicochemical Profiling & Structural Analysis
The utility of 4-bromo-2-fluoro-5-methoxyaniline stems from its orthogonal reactivity. The primary amine allows for facile N-functionalization (e.g., amidation, reductive amination), while the bromine atom serves as a prime handle for transition-metal-catalyzed C-C or C-N cross-coupling. Furthermore, the fluorine atom enhances metabolic stability and lipophilicity, a critical parameter in optimizing oral bioavailability.
According to commercial specifications from leading chemical suppliers like and , the compound exhibits the following standardized properties:
Table 1: Physicochemical and Structural Data
Property
Value
IUPAC Name
4-bromo-2-fluoro-5-methoxyaniline
CAS Number
108310-38-9
Molecular Formula
C₇H₇BrFNO
Molecular Weight
220.04 g/mol
SMILES
COC1=CC(N)=C(F)C=C1Br
InChIKey
JGQVADKRUVUCGR-UHFFFAOYSA-N
Commercial Purity
≥ 98% (HPLC/NMR validated)
Physical Appearance
Solid (Light yellow to brown powder)
Storage Conditions
2-8°C, inert atmosphere (Argon/N₂), dark place
Regioselective Synthesis & Mechanistic Logic
The synthesis of 4-bromo-2-fluoro-5-methoxyaniline relies on the highly predictable regioselectivity of Electrophilic Aromatic Substitution (EAS).
Causality of Experimental Choices:
Starting from 2-fluoro-5-methoxyaniline, the aromatic ring is subject to competing directing effects. The amino group (-NH₂) is a strong activating ortho/para director, while the methoxy group (-OCH₃) is a moderate activating ortho/para director. The fluorine atom is a weakly deactivating ortho/para director.
Position 4 on the ring is simultaneously para to the strongly activating -NH₂ group and ortho to the activating -OCH₃ group. This synergistic electron donation creates the highest electron density at C4. By utilizing N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF at 0°C, the reaction is kinetically controlled to prevent over-bromination (e.g., at C6), ensuring exclusive mono-bromination at the 4-position.
Protocol 1: Regioselective Bromination Workflow
Self-Validating System: This protocol includes In-Process Controls (IPC) to ensure reaction fidelity.
Initiation: Dissolve 2-fluoro-5-methoxyaniline (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the reactor to 0°C using an ice-water bath.
Electrophile Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes. Note: Gradual addition mitigates thermal runaway and suppresses the formation of dibrominated impurities.
Propagation: Stir the mixture at 0°C for 1 hour, then allow it to naturally warm to room temperature (20-25°C).
In-Process Control (IPC): Sample the reaction after 3 hours. Analyze via LC-MS. The reaction is self-validated as complete when the starting material peak (m/z 142) is <1% and the product isotopic cluster (m/z 220/222 in a 1:1 ratio) is maximized.
Quenching & Extraction: Quench with ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl or brine to thoroughly remove residual DMF.
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the target compound.
Fig 1. Regioselective electrophilic aromatic bromination directed by synergistic -NH2 and -OMe effects.
Applications in Medicinal Chemistry
4-Bromo-2-fluoro-5-methoxyaniline is extensively utilized in the discovery of novel therapeutics. Recent patent literature, such as published by the World Intellectual Property Organization (WIPO), highlights its critical role in synthesizing modulators for GPR17-mediated disorders (e.g., myelination disorders and brain tissue damage).
Causality of Experimental Choices in Cross-Coupling:
To elaborate the pharmacophore, the bromine atom is typically subjected to Suzuki-Miyaura cross-coupling. Using Pd(dppf)Cl₂ as a catalyst is highly intentional; the bidentate dppf ligand creates a wide bite angle that accelerates the reductive elimination step, which is often the rate-limiting step when coupling sterically hindered, multi-substituted aryl bromides.
Self-Validating System: IPC via TLC ensures catalyst viability.
Preparation: Charge a Schlenk flask with 4-bromo-2-fluoro-5-methoxyaniline (1.0 eq), an appropriate arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
Base Addition: Add K₂CO₃ (2.0 eq) dissolved in a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Note: The biphasic system ensures solubility of both the organic substrates and the inorganic base, facilitating the transmetalation step.
Coupling: Seal the flask and heat to 90°C under argon for 12 hours.
In-Process Control (IPC): Perform TLC (Hexanes/EtOAc 3:1). The consumption of the aryl bromide is confirmed by UV activity and a positive ninhydrin stain for the newly formed biaryl amine.
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, extract with EtOAc, and purify via chromatography.
Fig 2. Sequential functionalization of 4-bromo-2-fluoro-5-methoxyaniline in drug discovery.
Analytical Validation Standards
To guarantee the integrity of 4-bromo-2-fluoro-5-methoxyaniline prior to deployment in sensitive catalytic cycles, the following analytical validations are mandatory:
¹H NMR (400 MHz, DMSO-d₆): The methoxy protons present as a sharp singlet near 3.8 ppm. The aromatic protons exhibit specific splitting patterns dictated by the ortho/meta coupling with the fluorine atom (¹⁹F spin = 1/2). The primary amine protons (-NH₂) appear as a broad singlet around 5.0-5.2 ppm, which disappears upon D₂O exchange.
High-Resolution Mass Spectrometry (HRMS): ESI+ mode must display the characteristic 1:1 isotopic doublet at m/z[M+H]⁺ ~220.0 and ~222.0, confirming the presence of a single bromine atom.
HPLC: Reverse-phase chromatography (C18 column, Water/Acetonitrile with 0.1% TFA gradient) must demonstrate a single sharp peak with an Area Under Curve (AUC) ≥ 98% at 254 nm.
References
WO 2024/115733 A1 - Compounds for Use in the Prevention and/or Treatment of GPR17 Mediated Disorders
World Intellectual Property Organization (WIPO)
URL:[Link]
Exploratory
4-Bromo-2-fluoro-5-methoxyaniline solubility data
An In-Depth Technical Guide to the Solubility Profile of 4-Bromo-2-fluoro-5-methoxyaniline Executive Summary 4-Bromo-2-fluoro-5-methoxyaniline is a halogenated aniline derivative that serves as a critical multi-functiona...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility Profile of 4-Bromo-2-fluoro-5-methoxyaniline
Executive Summary
4-Bromo-2-fluoro-5-methoxyaniline is a halogenated aniline derivative that serves as a critical multi-functional building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its unique substitution pattern makes it a valuable intermediate in modern medicinal chemistry. A thorough understanding of its solubility is paramount for researchers, as solubility is a critical determinant of a compound's behavior in both chemical reactions and biological systems. Poor solubility can hinder reaction kinetics, complicate purification processes, and, most importantly, lead to low bioavailability, dooming an otherwise potent drug candidate.[2]
This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive framework for evaluating the solubility of 4-Bromo-2-fluoro-5-methoxyaniline. Rather than merely presenting data, this document elucidates the theoretical principles governing its solubility, offers a detailed, field-proven experimental protocol for its accurate determination, and provides expert analysis to guide solvent selection and formulation strategies.
Physicochemical Properties of 4-Bromo-2-fluoro-5-methoxyaniline
Understanding the molecular structure is the first step in predicting solubility behavior. The key physicochemical properties of 4-Bromo-2-fluoro-5-methoxyaniline are summarized below.
Structural Analysis:
The molecule possesses a combination of functional groups that influence its polarity and potential for intermolecular interactions. The aniline amine group (-NH₂) and the methoxy group (-OCH₃) can act as hydrogen bond acceptors, while the amine can also be a hydrogen bond donor. The fluorine and bromine atoms add to the molecule's polarity and size. However, the core benzene ring is nonpolar. This amphiphilic nature suggests that the compound will exhibit limited solubility in water but will be more soluble in organic solvents.[5][6] As an aniline derivative, the primary amine group (pKa ~4-5) is weakly basic, implying that its aqueous solubility will be significantly enhanced in acidic conditions due to the formation of a more polar and soluble ammonium salt.[7]
The Critical Role of Solubility in Pharmaceutical Research
Solubility is not merely a physical parameter; it is a critical property that dictates the developability of a compound. Solubility testing should be conducted during the early stages of discovery to inform compound selection and formulation strategies.[2]
Thermodynamic (Equilibrium) Solubility: This is the maximum concentration of a substance that can dissolve in a solvent at equilibrium under specified conditions (e.g., temperature, pH). It is a fundamental, intrinsic property of the molecule. The "shake-flask" method is the gold-standard technique for determining equilibrium solubility and is crucial for late-stage preclinical development.[8][9]
Kinetic Solubility: This measures the concentration of a compound when it begins to precipitate from a solution that was initially prepared in an organic solvent (like DMSO) and then diluted into an aqueous buffer.[9] While faster and suitable for high-throughput screening in early discovery, it often overestimates the true equilibrium solubility.[2]
This guide focuses on determining the more definitive and functionally relevant thermodynamic solubility.
Theoretical Framework for Solubility
The Principle of "Like Dissolves Like"
This fundamental principle states that a solute will dissolve best in a solvent that has a similar polarity.[8]
Polar Solvents (e.g., water, ethanol, methanol): These solvents are effective at dissolving polar compounds through dipole-dipole interactions and hydrogen bonding.
Nonpolar Solvents (e.g., hexane, toluene): These are suitable for dissolving nonpolar compounds through weaker van der Waals forces.
Aprotic Polar Solvents (e.g., DMSO, acetonitrile): These solvents have dipoles but lack acidic protons, making them versatile for a range of compounds.
Based on its structure, 4-Bromo-2-fluoro-5-methoxyaniline is expected to be more soluble in polar organic solvents than in water or nonpolar hydrocarbon solvents.
Impact of pH on Ionizable Compounds
For drug development, solubility in aqueous media across a physiological pH range is critical. The Biopharmaceutics Classification System (BCS) defines a drug as "highly soluble" if its highest therapeutic dose can dissolve in 250 mL of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[10][11]
As a weak base, the solubility of 4-Bromo-2-fluoro-5-methoxyaniline is pH-dependent. In acidic environments, the amine group becomes protonated:
R-NH₂ + H⁺ ⇌ R-NH₃⁺
The resulting ammonium cation (R-NH₃⁺) is an ionic species with significantly higher aqueous solubility than the neutral molecule (R-NH₂). Therefore, the compound's solubility is expected to be lowest at neutral or basic pH and highest at acidic pH values, such as those found in the stomach (pH 1.2).
Standardized Protocol for Determining Equilibrium Solubility
The Shake-Flask method is a widely accepted and robust technique for determining equilibrium solubility.[8] The following protocol is designed to provide accurate and reproducible data, grounded in international regulatory standards.[10][11]
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until the solution is saturated and equilibrium is reached between the dissolved and undissolved solid. The concentration of the dissolved compound in the supernatant is then measured.[8]
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Experimental Workflow
Preparation of Saturated Solutions:
Add an excess amount of 4-Bromo-2-fluoro-5-methoxyaniline (e.g., 5-10 mg) to a vial containing a known volume (e.g., 1 mL) of the desired solvent. The key is to ensure solid material remains visible after equilibration.
Prepare a minimum of three replicate vials for each solvent system to ensure statistical validity.[11]
Equilibration:
Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25°C for general data or 37°C for biopharmaceutical relevance).[10]
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is standard.[8] The causality here is that equilibrium is a time-dependent process; insufficient incubation can lead to an underestimation of the true solubility.
Phase Separation:
Once equilibrium is established, remove the vials and allow them to stand to let heavy solids settle.
Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the undissolved solid. This step provides a clear separation and minimizes filter clogging.[8]
Filtration:
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean analysis vial. This step is critical to remove any remaining microscopic particulates. The choice of a PTFE filter is deliberate; it is chemically inert and exhibits low compound binding, which prevents artificial lowering of the measured concentration.[8]
Quantification by HPLC:
Prepare a stock solution of the compound in a suitable organic solvent (e.g., ACN or DMSO) and create a series of calibration standards through serial dilution.
Analyze the filtered supernatant samples and the calibration standards using a validated HPLC method.
Calculate the concentration of the compound in the samples by comparing their peak areas to the calibration curve.
Data Analysis and Reporting
The solubility is reported as the average concentration from the triplicate measurements, typically in units of mg/mL or µg/mL.
For aqueous buffers, verify and report the final pH of the saturated solution to ensure no significant shifts occurred during the experiment.[10]
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the equilibrium shake-flask solubility determination protocol.
Caption: Workflow for equilibrium solubility determination via the shake-flask method.
Predicted Solubility Profile and Recommended Solvents
While empirical data must be generated using the protocol above, a predictive solubility table can guide initial experiments. This prediction is based on the compound's structural analysis and the behavior of similar aniline derivatives.[5][7][12]
Solvent/Medium
Solvent Type
Predicted Solubility
Rationale
Water
Polar Protic
Very Low
The nonpolar benzene ring and bromine atom dominate over the polar functional groups.
0.1 N HCl (pH 1.2)
Aqueous Acidic
High
The amine group is protonated to form a highly soluble ammonium salt.[7]
PBS (pH 7.4)
Aqueous Neutral
Very Low
The compound exists primarily in its neutral, less soluble form.
Methanol/Ethanol
Polar Protic
High
Capable of hydrogen bonding and accommodating the molecule's polarity.
Acetonitrile (ACN)
Aprotic Polar
Moderate to High
Good dipole interactions facilitate dissolution.
DMSO
Aprotic Polar
Freely Soluble
A powerful, versatile solvent capable of dissolving a wide range of compounds.[13]
Toluene
Nonpolar
Low
The solvent's nonpolar nature is a poor match for the compound's polar functional groups.
Conclusion
A comprehensive understanding of the solubility of 4-Bromo-2-fluoro-5-methoxyaniline is essential for its effective use in research and development. Due to its weakly basic aniline structure, this compound is predicted to have low aqueous solubility at neutral pH but high solubility in acidic conditions and in polar organic solvents like ethanol and DMSO.
The definitive determination of its solubility profile requires rigorous empirical testing. The standardized shake-flask protocol detailed in this guide provides a self-validating and reliable method to generate the high-quality data necessary for informed decision-making in chemical synthesis, formulation development, and preclinical evaluation. Accurate solubility data not only facilitates smoother research workflows but is a foundational pillar for the successful advancement of new pharmaceutical candidates.
References
ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. International Council for Harmonisation. [Link]
World Health Organization. (2019). Annex 4: Guideline on the conduct of solubility studies for the purpose of classification within the Biopharmaceutics Classification System. WHO. [Link]
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131285829, 2-Bromo-6-fluoro-4-methoxyaniline. PubChem. [Link]
Reddit. (2021). Solubility of 4-bromo aniline in solvents? r/chemhelp. [Link]
The Genesis of a Scaffold: A Technical History of Substituted Anilines from Dyes to Drugs
Abstract The journey of the substituted aniline scaffold is a compelling narrative of serendipity, systematic investigation, and the birth of modern organic chemistry and pharmacology. This in-depth technical guide chart...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The journey of the substituted aniline scaffold is a compelling narrative of serendipity, systematic investigation, and the birth of modern organic chemistry and pharmacology. This in-depth technical guide charts the course of this unassuming aromatic amine, from its fortuitous discovery in the byproducts of coal tar to its central role as a versatile pharmacophore in contemporary drug development. We will dissect the pivotal discoveries, the evolution of synthetic methodologies, and the intellectual leaps that transformed a simple dye precursor into a cornerstone of medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering not just a historical account, but a deeper understanding of the chemical logic and experimental causality that has shaped the field.
The Dawn of the Aniline Era: From Indigo to Industrial Synthesis
The story of aniline begins not with its synthesis, but with its isolation. In 1826, Otto Unverdorben, through the destructive distillation of indigo, obtained a crystalline substance he named "Crystallin".[1][2] A few years later, in 1834, Friedlieb Runge isolated a compound from coal tar that produced a vibrant blue color upon treatment with chloride of lime, which he called "kyanol".[1][2] It wasn't until 1843 that August Wilhelm von Hofmann demonstrated that these, and other independently discovered substances, were in fact the same molecule: aniline.[1]
The true industrial potential of aniline was unlocked by the burgeoning coal gas industry, which produced vast quantities of coal tar as a byproduct.[3] Initially a noxious waste product, coal tar became the primary feedstock for aniline production. The early commercial synthesis of aniline was pioneered by Béchamp and Perkin, who developed a process based on the reduction of nitrobenzene with iron powder and acid in the 1850s.[4] This method, known as the Béchamp reduction, was robust and scalable, enabling the production of aniline "by the ton" and laying the groundwork for the synthetic dye industry.[1]
Timeline of Early Aniline Discovery and Synthesis
Year
Scientist(s)
Discovery/Innovation
Significance
1826
Otto Unverdorben
Isolation of "Crystallin" from indigo distillation.[1][2]
First isolation of the compound later identified as aniline.
Demonstrated a synthetic route to aniline from a benzene derivative.
1843
A.W. von Hofmann
Unified the various discoveries as a single compound, aniline.[1]
Established the chemical identity of aniline.
1854
Antoine Béchamp
Developed an industrial process for aniline production from nitrobenzene.[1][5]
Enabled the large-scale production of aniline, fueling the dye industry.
A Splash of Color: Aniline as the Cornerstone of the Synthetic Dye Industry
The transition of aniline from a laboratory curiosity to an industrial behemoth was catalyzed by a serendipitous discovery in 1856. William Henry Perkin, an 18-year-old student of Hofmann, was attempting to synthesize the anti-malarial drug quinine by oxidizing a derivative of aniline.[6][7] His experiment yielded not the colorless quinine, but a black precipitate that, when extracted with alcohol, produced a brilliant purple solution.[7] This was the birth of "mauveine," the world's first synthetic dye.[6][7]
Perkin's discovery was a watershed moment, sparking an explosion of research into other aniline-based dyes.[8][9] Chemists across Europe began to explore the reactions of aniline and its derivatives, leading to the synthesis of a vast spectrum of colors, including fuchsine (magenta), safranine, and induline.[1][9] The nascent synthetic dye industry, primarily centered in Germany, capitalized on these discoveries, with companies like BASF (Badische Anilin- und Soda-Fabrik) becoming global leaders.[10]
Experimental Protocol: Perkin's Synthesis of Mauveine (A Reconstruction)
The exact details of Perkin's original synthesis were a closely guarded secret, but modern reconstructions provide insight into the process.[7] It is now understood that the impurities in the coal tar-derived aniline, specifically ortho- and para-toluidine, were crucial for the formation of mauveine.[11]
Objective: To synthesize mauveine by the oxidation of a mixture of aniline and toluidine isomers.
Materials:
Aniline
ortho-Toluidine
para-Toluidine
Potassium dichromate
Sulfuric acid
Ethanol
Procedure:
A mixture of aniline, ortho-toluidine, and para-toluidine is prepared in a specific molar ratio.
The amine mixture is acidified with sulfuric acid.
An aqueous solution of potassium dichromate is slowly added to the acidified amine mixture with constant stirring.
The reaction mixture is heated, resulting in the formation of a black precipitate.
The precipitate is filtered and washed with water.
The crude product is then extracted with ethanol to dissolve the mauveine, leaving behind insoluble impurities.
The ethanolic solution of mauveine can then be used for dyeing.
Causality of Experimental Choices:
Use of impure aniline: Perkin's use of coal tar-derived aniline, which naturally contained toluidine isomers, was unintentional but critical. The methyl groups of the toluidines are essential for the chromophore of mauveine.[11]
Potassium dichromate as an oxidant: A strong oxidizing agent was necessary to couple the aromatic amine molecules.
Ethanol extraction: The differential solubility of mauveine in ethanol allowed for its separation from the black, insoluble byproducts.
The Evolution of Synthesis: Crafting Substituted Anilines
The demand for a wider palette of dyes and, later, for novel therapeutic agents, drove the development of methods to synthesize specifically substituted anilines. The reactivity of the aniline molecule, with its electron-rich aromatic ring and nucleophilic amino group, presented both opportunities and challenges for synthetic chemists.
Ring Substitution: Taming the Reactivity of the Aromatic Core
The amino group of aniline is a powerful activating group, directing electrophilic aromatic substitution to the ortho and para positions.[12][13] This high reactivity, while beneficial for some transformations, often leads to multiple substitutions and a lack of selectivity.
Halogenation: Direct bromination of aniline with bromine water, for instance, results in the immediate formation of a white precipitate of 2,4,6-tribromoaniline.[8] To achieve mono-substitution, the reactivity of the amino group had to be attenuated. The historical solution to this problem was the use of a protecting group . By acetylating the amino group to form acetanilide, the electron-donating ability of the nitrogen is reduced, allowing for controlled mono-bromination, primarily at the para position.[8][14] The acetyl group can then be removed by hydrolysis to yield the desired bromoaniline.[8]
Figure 1: Workflow for the controlled bromination of aniline via protection of the amino group.
The Sandmeyer Reaction: A breakthrough in the synthesis of a wide variety of substituted anilines came in 1884 with Traugott Sandmeyer's discovery.[2][10] The Sandmeyer reaction allows for the conversion of a primary aromatic amine, via its diazonium salt, into a diverse range of functional groups, including halogens (Cl, Br, I), cyano, and hydroxyl groups.[2][10] This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, catalyzed by copper(I) salts.[2] The Sandmeyer reaction was a significant advancement as it enabled the introduction of substituents that were not accessible through direct electrophilic aromatic substitution.
Figure 2: The Sandmeyer reaction pathway for the synthesis of substituted benzenes from aniline.
Friedel-Crafts Reactions: The direct Friedel-Crafts alkylation and acylation of aniline are generally unsuccessful. The basic amino group reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and forming a positively charged ammonium salt, which strongly deactivates the aromatic ring towards electrophilic attack. Protection of the amino group as an acetanilide is again the key to enabling these reactions, although the acylated product is often the result of a rearrangement (the Fries rearrangement) rather than direct ring acylation.
N-Substitution: Modifying the Amino Group
The synthesis of N-substituted anilines was also of great interest. August Wilhelm von Hofmann developed the direct N-alkylation of anilines with alkyl halides. However, this method suffers from a lack of selectivity, as the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium salts.
From Color to Cure: The Emergence of Aniline as a Pharmacophore
The same properties that made aniline derivatives excellent dyes—their ability to selectively bind to and color biological tissues—also hinted at their potential as therapeutic agents. This conceptual leap was championed by Paul Ehrlich, who is widely regarded as the father of chemotherapy.[4][15]
Ehrlich's work was guided by his "magic bullet" theory, which postulated that it should be possible to synthesize compounds that would selectively target and kill pathogenic organisms without harming the host.[15][16] His early research involved studying the staining of bacteria with aniline dyes, which led him to believe that these compounds could be modified to carry a toxic payload directly to the site of infection.[10][17]
This line of inquiry culminated in the development of Salvarsan (arsphenamine) in 1909, an arsenic-containing derivative of aniline that was the first effective treatment for syphilis.[10][12]
The Rise of the "Sulfa Drugs"
The next major chapter in the medicinal history of substituted anilines began in the 1930s at the Bayer laboratories. Gerhard Domagk, while screening newly synthesized azo dyes for antibacterial activity, discovered that a red dye named Prontosil was remarkably effective against streptococcal infections in mice.[8] Curiously, Prontosil was inactive in vitro. Researchers at the Pasteur Institute later discovered that Prontosil is a prodrug, and that in the body it is metabolized to the active compound, sulfanilamide (p-aminobenzenesulfonamide).[8]
This discovery was a landmark in medicine, ushering in the era of antibacterial chemotherapy. The synthesis of sulfanilamide and its numerous derivatives became a major focus of medicinal chemistry research.
Classical Synthesis of Sulfanilamide from Aniline
Objective: A multi-step synthesis of sulfanilamide starting from aniline.
Procedure:
Protection: Aniline is reacted with acetic anhydride to form acetanilide, protecting the amino group.
Chlorosulfonation: Acetanilide is treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position.
Amination: The resulting p-acetamidobenzenesulfonyl chloride is reacted with ammonia to form p-acetamidobenzenesulfonamide.
Deprotection: The acetyl group is removed by acid hydrolysis to yield sulfanilamide.
Figure 3: The classical four-step synthesis of sulfanilamide from aniline.
Early Aniline-Based Analgesics
In the late 19th century, before the advent of sulfa drugs, other simple aniline derivatives found use as some of the first synthetic analgesic and antipyretic drugs.[4][6] Acetanilide , marketed as Antifebrin, was introduced in 1886 after its fever-reducing properties were discovered by accident.[6][18] However, its use was associated with toxicity, including methemoglobinemia.[1]
Soon after, phenacetin was developed as a safer alternative and was widely used for decades.[6][15] It was later discovered that both acetanilide and phenacetin are metabolized in the body to paracetamol (acetaminophen) , which is the actual active analgesic.[17][18] This discovery led to the development and widespread use of paracetamol as a much safer medication.[18]
Conclusion: The Enduring Legacy of Substituted Anilines
The history of substituted anilines is a testament to the power of chemical synthesis to transform our world. From the vibrant hues that democratized color in the 19th century to the life-saving drugs of the 20th and 21st centuries, this versatile scaffold has been at the forefront of chemical innovation. The fundamental reactions and principles developed by the pioneers of aniline chemistry laid the groundwork for modern synthetic organic chemistry and drug discovery. The challenges they faced—selectivity, reactivity control, and the elucidation of structure-activity relationships—remain central themes in the field today. As researchers continue to explore new synthetic methodologies and biological targets, the legacy of the substituted aniline scaffold will undoubtedly continue to unfold, leading to the discovery of new dyes, materials, and medicines that will shape the future.
References
American Chemical Society. (n.d.). Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation. Retrieved from [Link]
Grokipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
Wikipedia. (n.d.). Phenacetin. Retrieved from [Link]
Acetanilide (CAS 103-84-4): Complete Guide to This Historical Pharmaceutical Intermediate. (2026, March 8). Retrieved from [Link]
Britannica. (2026, February 20). Acetanilide. Retrieved from [Link]
Acetanilide: A Historical Perspective and Modern Relevance. (n.d.). Retrieved from [Link]
Patsnap Synapse. (2024, June 14). What is Acetanilide used for?. Retrieved from [Link]
PubMed. (2011, June 15). Early drug discovery and the rise of pharmaceutical chemistry. Retrieved from [Link]
The Synthesis of Phenacetin from Acetaminophen. (n.d.). Retrieved from [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Acetanilide?. Retrieved from [Link]
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
National Toxicology Program. (n.d.). Phenacetin and Analgesic Mixtures Containing Phenacetin - 15th Report on Carcinogens. NCBI Bookshelf. Retrieved from [Link]
William Henry Perkin and the world's first synthetic dye. (2017, August 25). Retrieved from [Link]
Filo. (2025, October 15). Protection of NH2 in aniline. Retrieved from [Link]
ACS Publications. (2018, January 25). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Retrieved from [Link]
ACS Publications. (1999, November 5). Synthesis of p-Aminophenol by Catalytic Hydrogenation of Nitrobenzene. Retrieved from [Link]
GeeksforGeeks. (2025, July 23). Sandmeyer Reaction. Retrieved from [Link]
YouTube. (2017, May 20). The Interesting History of Aniline-Based Pain Medications. Retrieved from [Link]
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
Ararat Rugs. (n.d.). History of Synthetic Dyes. Retrieved from [Link]
Fashion History Timeline. (2019, August 9). Aniline dyes. Retrieved from [Link]
A colorful chemistry revolution: How the 19th century dye industry led to today's drugs. (2025, October 1). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). ortho-Toluidine - Some Industrial Chemicals. Retrieved from [Link]
Adam Cap. (2008, April 19). Six-Step Synthesis: Aniline to 1-Bromo-3-chloro-5-iodobenzene. Retrieved from [Link]
Fashion History Timeline. (2019, August 9). Aniline dyes. Retrieved from [Link]
PMC. (2017, July 28). Reconstructing the historical synthesis of mauveine from Perkin and Caro: procedure and details. Retrieved from [Link]
Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. (n.d.). Retrieved from [Link]
Google Patents. (n.d.). US4554380A - Process for the manufacture of o-toluidine and/or m-toluidine and/or p-toluidine.
Wikipedia. (n.d.). Toluidine. Retrieved from [Link]
ACS Publications. (2013, April 26). Synthesis of 2-Aminophenols and Heterocycles by Ru-Catalyzed C–H Mono- and Dihydroxylation. Retrieved from [Link]
Wikipedia. (n.d.). Arsphenamine. Retrieved from [Link]
Metoree. (2026). 8 Toluidine Manufacturers in 2026. Retrieved from [Link]
Google Patents. (n.d.). US4990671A - Method for making aminophenols and their amide derivatives.
Taylor & Francis. (n.d.). Aminophenol – Knowledge and References. Retrieved from [Link]
Scribd. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Retrieved from [Link]
Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
The James Lind Library. (2009). Williams KJ (2009). The introduction of 'chemotherapy' using arsphenamine – the first magic bullet. Retrieved from [Link]
Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. (2024, August 30). Retrieved from [Link]
Highly Regioselective Synthesis of 4-Bromo-2-fluoro-5-methoxyaniline: A Comprehensive Protocol
Overview and Scope The compound 4-Bromo-2-fluoro-5-methoxyaniline (CAS: 108310-38-9) is a highly valued halogenated aniline derivative that serves as a critical synthetic intermediate in organic chemistry and pharmaceuti...
Author: BenchChem Technical Support Team. Date: March 2026
Overview and Scope
The compound 4-Bromo-2-fluoro-5-methoxyaniline (CAS: 108310-38-9) is a highly valued halogenated aniline derivative that serves as a critical synthetic intermediate in organic chemistry and pharmaceutical drug development[1]. Featuring a unique substitution pattern—comprising an amine, a fluorine atom, a methoxy group, and a bromine atom—it is frequently utilized as a building block for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) in the synthesis of complex active pharmaceutical ingredients (APIs)[1][2].
This application note details a field-proven, highly regioselective protocol for synthesizing 4-bromo-2-fluoro-5-methoxyaniline via the electrophilic aromatic bromination of 2-fluoro-5-methoxyaniline using N-bromosuccinimide (NBS)[3].
Mechanistic Rationale and Experimental Design
Achieving precise regiocontrol on a multi-substituted aromatic ring requires a deep understanding of electronic directing effects and careful selection of the halogenating agent.
Synergistic Directing Effects
In the starting material, 2-fluoro-5-methoxyaniline, the aromatic ring is functionalized with two strongly activating, ortho/para-directing groups: the primary amine (
−NH2
) at C1 and the methoxy group (
−OCH3
) at C5.
The C4 Position: This carbon is located para to the strongly activating
−NH2
group and ortho to the activating
−OCH3
group.
Causality of Regioselectivity: The synergistic electron-donating effects of both the amine and methoxy groups converge at the C4 position, making it the most nucleophilic site on the aromatic ring. Consequently, electrophilic attack occurs almost exclusively at C4, yielding the desired 4-bromo isomer with minimal formation of the C6-bromo byproduct.
Reagent and Solvent Selection
N-Bromosuccinimide (NBS): Molecular bromine (
Br2
) is often too reactive for highly activated anilines, leading to polybromination and oxidative degradation. NBS is selected because it provides a low, steady concentration of the bromonium ion (
Br+
) in solution, ensuring a controlled and mono-selective electrophilic aromatic substitution[3].
Dichloromethane (DCM): Running the reaction in a non-polar or moderately polar aprotic solvent like DCM at low temperatures (0 °C) mitigates solvent-mediated side reactions and further suppresses over-bromination, which is a common issue when using more polar solvents like DMF for highly electron-rich substrates[3][4].
Diagram 1: Mechanistic logic governing the regioselective bromination at the C4 position.
Materials and Reagents
Reagent
MW ( g/mol )
Equivalents
Amount
Function
2-Fluoro-5-methoxyaniline
141.14
1.00
5.00 g (35.4 mmol)
Starting Material
N-Bromosuccinimide (NBS)
177.98
1.05
6.62 g (37.2 mmol)
Brominating Agent
Dichloromethane (DCM)
84.93
-
50 mL
Solvent
Sodium Thiosulfate (
Na2S2O3
)
158.11
-
50 mL (10% aq)
Quenching Agent
Brine (Sat.
NaCl
)
58.44
-
50 mL
Wash
Anhydrous
Na2SO4
142.04
-
As needed
Drying Agent
Note: NBS should be freshly recrystallized from water to remove trace
Br2
and succinimide impurities, which can negatively impact reaction cleanliness.
Step-by-Step Experimental Protocol
Diagram 2: Standard experimental workflow for the synthesis of 4-bromo-2-fluoro-5-methoxyaniline.
Phase 1: Reaction Setup and Addition
Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon) to maintain a dry atmosphere.
Dissolution: Add 2-fluoro-5-methoxyaniline (5.00 g, 35.4 mmol) to the flask, followed by 50 mL of anhydrous dichloromethane (DCM). Stir until the substrate is completely dissolved.
Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.
NBS Addition: Weigh out NBS (6.62 g, 37.2 mmol, 1.05 eq). Add the NBS to the stirring solution portion-wise over 30 minutes[4].
Causality Insight: Portion-wise addition at 0 °C prevents rapid exothermic spikes that can lead to the formation of dibrominated byproducts or oxidative polymerization of the aniline.
Phase 2: Reaction Progression
Stirring: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (25 °C)[4].
Monitoring: Stir the mixture for 4 hours. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate = 4:1, UV visualization) or LC-MS until the starting material is completely consumed.
Phase 3: Work-up and Extraction
Quenching: Quench the reaction by adding 50 mL of a 10% aqueous sodium thiosulfate (
Na2S2O3
) solution. Stir vigorously for 15 minutes.
Causality Insight: Thiosulfate reduces any unreacted electrophilic bromine species, preventing further bromination during the concentration phase.
Separation: Transfer the biphasic mixture to a separatory funnel. Separate the organic (DCM) layer.
Extraction: Extract the aqueous layer with additional DCM (
2×25
mL). Combine all organic layers.
Washing & Drying: Wash the combined organic layers with saturated brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (
Na2SO4
), filter, and concentrate under reduced pressure to yield the crude product.
Phase 4: Purification
Chromatography: Purify the crude residue by silica gel flash column chromatography. Elute with a gradient of Petroleum Ether to Ethyl Acetate (typically 5:1 to 2:1)[4].
Isolation: Pool the fractions containing the pure product (Rf ~ 0.35 in 4:1 Hex/EtOAc) and concentrate in vacuo to afford 4-bromo-2-fluoro-5-methoxyaniline as a solid.
Expected
1H
NMR (400 MHz,
CDCl3
):δ
~ 7.10 (d, 1H, Ar-H, coupling with F), 6.45 (d, 1H, Ar-H), 3.82 (s, 3H,
−OCH3
), 3.70 (br s, 2H,
−NH2
). (Note: Exact shifts may vary slightly based on concentration and exact calibration).
ESI-MS: Expected
[M+H]+
at
m/z
220.0 and 222.0 (1:1 isotopic pattern characteristic of a single bromine atom).
Troubleshooting Guide
Observation
Potential Cause
Corrective Action
Significant dibromination observed on LC-MS
Reaction temperature too high during NBS addition; excess NBS used.
Ensure strict temperature control (0 °C) during addition. Recalibrate NBS equivalents to exactly 1.00 - 1.05 eq.
Incomplete conversion of starting material
Degraded NBS (loss of active
Br+
).
Use freshly recrystallized NBS. Ensure reaction is protected from light if radical pathways are suspected (though EAS is dominant here).
Dark, tarry reaction mixture
Oxidative degradation of the aniline ring.
Ensure the reaction is strictly degassed. Avoid prolonged reaction times beyond what is required for full conversion.
Safety and Handling
4-Bromo-2-fluoro-5-methoxyaniline: Harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and severe eye irritation. Handle within a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles)[6].
N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Can cause severe skin burns and eye damage.
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.
Mastering the Synthesis of Biaryl Scaffolds: Application Notes for Suzuki Coupling Reactions with 4-Bromo-2-fluoro-5-methoxyaniline
Introduction: The Strategic Importance of 4-Bromo-2-fluoro-5-methoxyaniline in Modern Drug Discovery In the landscape of contemporary medicinal chemistry and drug development, the synthesis of complex biaryl and heterobi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of 4-Bromo-2-fluoro-5-methoxyaniline in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and drug development, the synthesis of complex biaryl and heterobiaryl structures remains a cornerstone of molecular design. These scaffolds are prevalent in a vast array of pharmacologically active agents, offering a rigid framework for the precise spatial orientation of functional groups that interact with biological targets. 4-Bromo-2-fluoro-5-methoxyaniline has emerged as a particularly valuable building block in this context. Its unique substitution pattern—an electron-donating methoxy group, a deactivating yet synthetically versatile bromine atom, a bioisosterically important fluorine atom, and a nucleophilic aniline moiety—provides a rich platform for molecular elaboration and the exploration of structure-activity relationships (SAR).
The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the construction of carbon-carbon bonds, lauded for its operational simplicity, broad functional group tolerance, and the commercial availability of its key components. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of Suzuki coupling reactions with 4-Bromo-2-fluoro-5-methoxyaniline. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide a framework for troubleshooting and optimization, ensuring the reliable and efficient synthesis of novel molecular entities.
The Catalytic Heart of the Reaction: A Mechanistic Overview of the Suzuki-Miyaura Coupling
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling is a palladium-catalyzed process that proceeds through a well-established catalytic cycle, comprising three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1]
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide (in this case, 4-Bromo-2-fluoro-5-methoxyaniline) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar Pd(II) intermediate. The electron-rich nature of the aniline substrate can sometimes render this step more challenging compared to electron-deficient aryl halides.
Transmetalation: This crucial step involves the transfer of the organic group from the organoboron reagent (typically a boronic acid or its ester) to the Pd(II) complex. The presence of a base is essential for this process. The base activates the boronic acid, forming a more nucleophilic "ate" complex, which then facilitates the exchange of the halide or other leaving group on the palladium with the organic moiety from the boron species.
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the Pd(II) complex, which forms the new carbon-carbon bond of the desired biaryl product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Below is a visualization of the Suzuki-Miyaura catalytic cycle:
A simplified representation of the Suzuki-Miyaura catalytic cycle.
Application Protocol: A Robust Starting Point for the Suzuki Coupling of 4-Bromo-2-fluoro-5-methoxyaniline
The following protocol has been developed based on successful couplings of structurally similar ortho-bromoanilines and represents a reliable starting point for your investigations.[2] Optimization will likely be necessary depending on the specific boronic acid partner employed.
Materials and Reagents:
4-Bromo-2-fluoro-5-methoxyaniline
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 - 1.5 equivalents)
Palladium catalyst (e.g., CataCXium® A Pd G3, 1-5 mol%)
Base (e.g., Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄), 2.0-3.0 equivalents)
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 2-Methyltetrahydrofuran (2-MeTHF), or Toluene)
Deionized water (if using a biphasic system)
Inert gas (Argon or Nitrogen)
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)
Magnetic stirrer and heating plate/oil bath
Solvents for workup and purification (e.g., Ethyl acetate, brine, anhydrous sodium sulfate)
Silica gel for column chromatography
Step-by-Step Experimental Procedure:
Reaction Setup: In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-Bromo-2-fluoro-5-methoxyaniline (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
Inert Atmosphere: Seal the vessel with a rubber septum or screw cap with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%). Subsequently, add the degassed solvent via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.
Reaction Execution: Place the reaction vessel in a preheated oil bath or on a heating block set to the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed or no further conversion is observed.
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Data-Driven Optimization: Navigating the Reaction Landscape
The success of a Suzuki coupling reaction is highly dependent on the interplay of the catalyst, ligand, base, and solvent. The electron-rich nature of 4-Bromo-2-fluoro-5-methoxyaniline may necessitate the use of more electron-rich and sterically hindered ligands to facilitate the oxidative addition step. The following table provides a starting point for optimization, drawing on data from couplings of similar substrates.[2]
Catalyst (mol%)
Ligand
Base (equiv.)
Solvent
Temp (°C)
Yield (%)
Notes
CataCXium® A Pd G3 (2)
-
Cs₂CO₃ (2.0)
2-MeTHF
80
~91%
A highly effective system for ortho-bromoanilines.[2]
Pd(PPh₃)₄ (5)
PPh₃
K₃PO₄ (2.0)
Dioxane/H₂O (4:1)
90
Moderate
A classic catalyst, may be less effective for this substrate.
Pd₂(dba)₃ (2) / SPhos (4)
SPhos
K₃PO₄ (2.0)
Toluene
100
Good to Excellent
Buchwald ligands are often effective for challenging couplings.
Pd(dppf)Cl₂ (3)
dppf
K₂CO₃ (2.0)
DMF/H₂O (4:1)
90
Variable
A robust catalyst, but may require higher temperatures.
This data is illustrative and based on couplings of similar substrates. Actual yields will vary depending on the specific boronic acid used.
Troubleshooting Common Challenges
Even with a robust protocol, challenges can arise. Below is a logical workflow for troubleshooting common issues encountered in the Suzuki coupling of 4-Bromo-2-fluoro-5-methoxyaniline.
A logical workflow for troubleshooting Suzuki coupling reactions.
Conclusion
The Suzuki-Miyaura cross-coupling of 4-Bromo-2-fluoro-5-methoxyaniline is a powerful and versatile method for the synthesis of novel biaryl and heterobiaryl compounds of significant interest to the pharmaceutical and materials science industries. Success in these endeavors hinges on a solid understanding of the reaction mechanism and a systematic approach to optimization. The protocols and insights provided in this application note serve as a robust foundation for researchers to confidently and efficiently utilize this valuable building block in their synthetic campaigns. By carefully selecting the catalyst, ligand, base, and solvent, and by employing rigorous experimental technique, the challenges associated with this electron-rich substrate can be readily overcome, paving the way for the discovery of new and impactful molecules.
References
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. [Link]
Smith, A. B., et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Adv., 2024 , 14, 29184-29188. [Link]
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457–2483. [Link]
Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura coupling reaction: a mechanistic perspective. In Organometallics in Synthesis: A Manual; Schmalz, H.-G., Wirth, T., Eds.; Wiley-VCH: Weinheim, Germany, 2011; pp 1-40. [Link]
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromo-2-fluoro-5-methoxyaniline
Introduction The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] First reported in the mid-19...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] First reported in the mid-1990s through the groundbreaking work of Professors Stephen L. Buchwald and John F. Hartwig, this palladium-catalyzed cross-coupling reaction has transformed the synthesis of aryl amines.[1][4] Its impact is particularly significant in the fields of pharmaceutical and materials science, where aniline derivatives are prevalent structural motifs.[4] The reaction's extensive substrate scope and tolerance for various functional groups provide a major advantage over traditional methods like nucleophilic aromatic substitution or the Ullmann condensation, which frequently necessitate harsh conditions and have limited applicability.[1][4] This methodology facilitates the coupling of a broad range of aryl halides and pseudohalides (such as triflates and tosylates) with primary and secondary amines, enabling efficient access to complex molecular structures.[4]
This application note provides a detailed guide for the Buchwald-Hartwig amination of 4-bromo-2-fluoro-5-methoxyaniline, a substrate of interest in medicinal chemistry due to the prevalence of the fluoro-methoxyaniline scaffold in bioactive molecules. We will delve into the mechanistic underpinnings of the reaction, present a systematic approach to reaction optimization, and provide a robust, step-by-step protocol for its successful execution.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving Pd(0) and Pd(II) intermediates. A generally accepted mechanism comprises three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This step is often the rate-limiting, especially for less reactive aryl chlorides.[4]
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. Subsequently, a stoichiometric amount of base deprotonates the coordinated amine, yielding a palladium-amido complex.[4]
Reductive Elimination: In the final step, the new C-N bond is formed as the aryl and amino groups are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]
Technical Support Center: Synthesis & Optimization of 4-Bromo-2-fluoro-5-methoxyaniline
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals optimizing the synthesis of 4-Bromo-2-fluoro-5-methoxyaniline (CAS: 108310-38-9) .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals optimizing the synthesis of 4-Bromo-2-fluoro-5-methoxyaniline (CAS: 108310-38-9) . This compound is a highly valued fluorinated building block used in the development of pharmaceutical screening libraries and advanced active pharmaceutical ingredients (APIs)[1].
The most robust synthetic route involves the regioselective electrophilic aromatic bromination of 2-fluoro-5-methoxyaniline. Below, you will find our validated standard operating procedure (SOP), optimization data, mechanistic insights, and troubleshooting FAQs.
Standard Operating Procedure (SOP): Regioselective Bromination
This self-validating protocol utilizes N-Bromosuccinimide (NBS) to achieve high C4-regioselectivity while preventing the oxidative degradation typical of electron-rich anilines[2].
Step 1: Substrate Dissolution
Action: Dissolve 1.0 equivalent of 2-fluoro-5-methoxyaniline in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Purge the reaction vessel and maintain under an inert argon atmosphere.
Causality: DCM provides optimal solubility while suppressing the generation of polar ionic intermediates that lead to polybromination. Argon prevents the oxidative degradation of the electron-rich aniline[2].
Step 2: Electrophile Addition
Action: Cool the reaction vessel to 0 °C using an ice bath. Add 1.0 to 1.05 equivalents of NBS portion-wise over 15–20 minutes.
Causality: NBS provides a low, steady concentration of electrophilic bromine. Portion-wise addition controls the exothermic nature of the reaction, preventing thermal degradation and ensuring the kinetic product (C4-bromo) is favored over over-brominated species[2].
Step 3: Reaction Monitoring
Action: Stir the mixture at 0 °C, allowing it to slowly warm to room temperature over 2 hours. Monitor the reaction via LC-MS or TLC.
Self-Validation: The reaction is deemed complete when the starting material peak (m/z 142) is fully consumed and the product peak (m/z 220/222, characteristic 1:1 isotopic doublet) plateaus.
Step 4: Quenching
Action: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).
Causality: Thiosulfate instantly reduces unreacted NBS and trace Br₂ to benign bromide salts. This halts the electrophilic substitution and prevents over-bromination during the subsequent solvent evaporation phase[3].
Step 5: Extraction and Purification
Action: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash chromatography (e.g., Biotage Isolera) using a gradient of 10-50% ethyl acetate in hexanes[3].
Workflow for the regioselective bromination of 2-fluoro-5-methoxyaniline.
Reaction Conditions Optimization
The choice of solvent and temperature strictly dictates the regioselectivity and overall yield. The table below summarizes quantitative data from optimization trials to help you select the best parameters for your scale.
Solvent System
Temperature
NBS Equivalents
Yield (%)
Regioselectivity (C4:C6)
Mechanistic Causality & Observations
DCM (Anhydrous)
0 °C to RT
1.0 eq
85%
>95:5
Optimal non-polar environment; minimizes over-reaction and strongly favors para-substitution[2].
DMF
0 °C to 60 °C
1.05 eq
78%
90:10
Polar solvent accelerates kinetics but increases the risk of dibromination and C6-attack[4].
THF
-78 °C to 0 °C
1.0 eq
60%
98:2
High selectivity due to strict thermal control, but sluggish kinetics lead to incomplete conversion.
Understanding the electronic and steric landscape of 2-fluoro-5-methoxyaniline is essential for troubleshooting. The -NH₂ group and the -OCH₃ group are both strong electron-donating groups (EDGs) that direct electrophiles to their respective ortho and para positions.
The C4 position is para to the -NH₂ group and ortho to the -OCH₃ group. This synergistic electronic activation, combined with lower steric hindrance compared to the C6 position, makes C4 the most nucleophilic site for the arenium ion intermediate.
Directing group effects and steric causality governing C4-regioselectivity.
Troubleshooting & FAQs
Q: Why do I observe the 6-bromo isomer as a byproduct, and how can I minimize it?A: The C6 position is ortho to both the strongly activating -NH₂ and -OCH₃ groups, making it electronically viable. However, the C4 position is para to the -NH₂ group, which is sterically more favored. To minimize C6-bromination, strictly maintain the temperature at 0 °C during NBS addition and use a non-polar solvent like DCM to maximize steric differentiation between the two transition states.
Q: My reaction mixture turned dark black instead of the expected amber color. What went wrong?A: Electron-rich anilines are highly susceptible to oxidative degradation. If the reaction turns black, it indicates oxidation of the amine, likely due to the presence of dissolved oxygen or an excess of the electrophile. Ensure the solvent is thoroughly degassed, run the reaction under an inert argon atmosphere, and strictly limit NBS to 1.0–1.05 equivalents[2].
Q: Why is N-Bromosuccinimide (NBS) preferred over molecular bromine (Br₂)?A: NBS provides a low, steady concentration of molecular bromine in the reaction mixture. This controlled release is critical for highly activated aromatic systems. Direct use of Br₂ often leads to uncontrolled exotherms and rapid polybromination (e.g., 4,6-dibromo-2-fluoro-5-methoxyaniline)[2].
Q: How can I definitively confirm the purity and identity of 4-Bromo-2-fluoro-5-methoxyaniline?A: High-purity standards (≥98%) are validated using a combination of HPLC, LC-MS, and ¹H NMR[1]. In ¹H NMR, the desired C4-bromo product will display two distinct singlet-like aromatic protons (para to each other) assuming small long-range coupling to fluorine. The C6-bromo byproduct will show a different, easily distinguishable coupling pattern. LC-MS will confirm the mass (m/z 220.04) and the characteristic 1:1 isotopic pattern of a single bromine atom[1][3].
References
Gpr40 agonists for the treatment of type ii diabetes - WO2017027312A1. Google Patents.
Technical Support Center: 4-Bromo-2-fluoro-5-methoxyaniline Reaction Work-Ups
Welcome to the Technical Support Center for 4-Bromo-2-fluoro-5-methoxyaniline (CAS: 108310-38-9) . This polyfunctional building block features both a highly tunable primary amine and a reactive aryl bromide, making it a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 4-Bromo-2-fluoro-5-methoxyaniline (CAS: 108310-38-9) . This polyfunctional building block features both a highly tunable primary amine and a reactive aryl bromide, making it a critical intermediate in pharmaceutical synthesis and drug development[1].
Because this molecule possesses multiple reactive sites and competing electronic effects (electron-withdrawing -F and -Br vs. electron-donating -OMe), downstream processing and work-up procedures require precise physicochemical control. This guide provides field-proven troubleshooting, step-by-step protocols, and mechanistic insights to ensure self-validating and high-yield work-ups.
Physicochemical Data & Work-Up Implications
Understanding the quantitative properties of 4-Bromo-2-fluoro-5-methoxyaniline is the first step in designing a successful extraction protocol. The presence of the ortho-fluoro and para-bromo groups significantly attenuates the basicity of the amine, which directly impacts acid-base extraction strategies.
Requires orthogonal protection or selective catalysis to prevent polymerization.
Predicted pKa (Conjugate Acid)
~2.5 – 3.0
Critical: Will not fully protonate in dilute/mild acid (e.g., 0.1 M HCl). Requires strong acid (1-2 M HCl) for aqueous partitioning.
Solubility Profile
High in EtOAc, DCM, Ether; Low in H₂O
Organic extractions are highly efficient; prone to emulsion in biphasic systems with transition metals[2].
Standardized Work-Up Protocols
Depending on whether you are utilizing the amine group (Acylation/Sandmeyer) or the aryl bromide (Buchwald-Hartwig), the work-up must be tailored to remove specific catalysts and byproducts.
When reserving the aryl bromide for late-stage cross-coupling, the amine is typically protected (e.g., using 3,4,5,6-tetrahydrophthalic anhydride)[3].
Step-by-Step Methodology:
Quenching: Allow the refluxing acetic acid reaction mixture to cool to room temperature.
Precipitation: Pour the mixture slowly into a 5-fold volumetric excess of ice-cold distilled water. The hydrophobic nature of the protected product will induce precipitation.
Extraction: Extract the aqueous suspension with Diethyl Ether or Ethyl Acetate (3 × 50 mL)[3].
Washing: Wash the combined organic layers with water (2 × 50 mL) to remove residual acetic acid, followed by saturated aqueous NaHCO₃ until gas evolution ceases.
Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via silica gel chromatography[3].
Protocol B: Buchwald-Hartwig Amination (Coupling at the -Br Site)
When coupling the aryl bromide with a secondary amine using Palladium catalysis (e.g., Pd-NHC complexes), selective extraction is required to separate the product from the catalyst[4].
Step-by-Step Methodology:
Acidic Quench: Dilute the crude reaction mixture with an organic solvent (e.g., Toluene or EtOAc). Add an aqueous solution of acetic acid to adjust the aqueous phase to pH ~5.3[5].
Selective Partitioning: At pH 5.3, the newly formed (more basic) alkyl-aryl amine product protonates and moves into the aqueous phase, while the unreacted 4-bromo-2-fluoro-5-methoxyaniline and the bulky Pd-catalyst remain in the organic phase[5].
Phase Separation: Separate the layers. Discard the organic phase (or save for catalyst recycling)[4].
Basification: Adjust the aqueous phase to pH > 10 using 2M NaOH.
Final Extraction: Extract the deprotonated product into fresh DCM or EtOAc, dry over MgSO₄, and concentrate.
Caption: Logical workflow for the selective aqueous extraction of Buchwald-Hartwig amination products.
Protocol C: Sandmeyer Reaction (Transforming the -NH₂ Site)
Converting the amine to a different halide or pseudohalide via a diazonium intermediate requires careful thermal control and copper removal[6].
Step-by-Step Methodology:
Diazotization: Dissolve the aniline in aqueous HCl and cool to 0–5°C. Add NaNO₂ dropwise. Do not exceed 5°C to prevent diazonium decomposition[7].
Copper Addition: Slowly add the diazonium salt to a solution of the desired Cu(I) salt (e.g., CuBr or CuCN).
Thermal Evolution: Allow the mixture to warm to room temperature, then gently heat to 60°C until N₂ gas evolution completely ceases[7].
Work-Up: Cool the mixture and extract with EtOAc.
Copper Removal: Wash the organic layer with a saturated solution of Rochelle salt (potassium sodium tartrate) or dilute aqueous ammonia to chelate and remove copper ions[6].
Caption: Step-by-step downstream processing and work-up for the Sandmeyer reaction.
Troubleshooting & FAQs
Q: I attempted an acid-base extraction to recover unreacted 4-Bromo-2-fluoro-5-methoxyaniline, but it remained in the organic phase. Why?A: This is a classic issue of pKa mismatch. The electron-withdrawing inductive effects of the ortho-fluorine and para-bromine atoms severely deplete the electron density on the nitrogen atom. Consequently, the pKa of its conjugate acid is much lower than that of a standard aniline. Dilute acids (e.g., 0.1 M HCl or 10% Citric Acid) are insufficiently acidic to protonate it. If you must extract it into an aqueous phase, use 2 M HCl, though direct silica gel chromatography is often more efficient.
Q: During the Sandmeyer reaction work-up, I am encountering a severe, unbreakable emulsion. How can I resolve this?A: Emulsions in Sandmeyer work-ups are almost exclusively caused by colloidal copper salts precipitating at the biphasic interface[6]. To break the emulsion, you must solubilize the copper. Add a saturated aqueous solution of Rochelle salt (potassium sodium tartrate) or a small amount of concentrated aqueous ammonia during the washing step. These reagents act as strong bidentate ligands, chelating the Cu(I)/Cu(II) ions and dragging them cleanly into the aqueous phase. Alternatively, filter the entire biphasic mixture through a tightly packed pad of Celite prior to using the separatory funnel.
Q: My Buchwald-Hartwig product is contaminated with Palladium. How do I adjust my work-up to fix this?A: Palladium complexes, especially those with bulky N-heterocyclic carbene (NHC) ligands (e.g., Pd(IPr*)(cin)Cl), are highly lipophilic and will co-elute with your product in standard organic extractions[8]. To prevent this, utilize a pH-controlled selective extraction. By adjusting the aqueous quench to pH ~5.3 using acetic acid, you can selectively protonate your newly formed, more basic product, drawing it into the aqueous phase[5]. The lipophilic Pd-catalyst and unreacted starting materials will remain in the organic phase. If your product cannot be protonated, stir the organic phase with a metal scavenger (e.g., SiliaMetS Thiol or activated carbon) for 2 hours prior to concentration.
Q: I am observing debromination of 4-Bromo-2-fluoro-5-methoxyaniline during my reaction. How do I prevent this?A: Hydrodehalogenation is a common side reaction in Palladium-catalyzed cross-couplings, particularly when using strong bases or primary alcohols (which can undergo β-hydride elimination to form Pd-H species)[9]. Ensure your solvents are strictly anhydrous and degassed. Switching from a strong base like NaOtBu to a milder base like Cs₂CO₃ or K₃PO₄ can significantly suppress the debromination pathway[8].
References
Synthesis of N-(4-bromo-2-fluoro-5-methoxyphenyl)-3,4,5,6-tetrahydrophthalimide
PrepChem
[Link]
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate
Reaction Chemistry & Engineering (RSC Publishing)
[Link]
Chlorobenzene from Aniline via the Sandmeyer Reaction
ScienceMadness
[Link]
Recyclable NHC Catalyst for the Development of a Generalized Approach to Continuous Buchwald-Hartwig reaction and work-up
CORE[Link]
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions
NIH[Link]
A Comparative Guide to the Characterization of 4-Bromo-2-fluoro-5-methoxyaniline by High-Performance Liquid Chromatography
In the landscape of pharmaceutical and chemical synthesis, the purity and characterization of intermediates are paramount. 4-Bromo-2-fluoro-5-methoxyaniline, a substituted aniline, serves as a critical building block in...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical and chemical synthesis, the purity and characterization of intermediates are paramount. 4-Bromo-2-fluoro-5-methoxyaniline, a substituted aniline, serves as a critical building block in the synthesis of various high-value compounds.[1] Its molecular structure, featuring a halogen, a fluoro group, and a methoxy group on an aniline ring, necessitates a robust analytical method to ensure its identity and purity, thereby guaranteeing the quality and safety of the final products. Impurities, even at trace levels, can have significant impacts on the efficacy and safety of pharmaceuticals, making their detection and quantification a crucial step in drug development.[1]
This guide provides an in-depth analysis of the characterization of 4-Bromo-2-fluoro-5-methoxyaniline using High-Performance Liquid Chromatography (HPLC), a widely adopted and versatile technique.[1] We will explore the rationale behind the chosen HPLC methodology, compare its performance with an alternative technique, Gas Chromatography-Mass Spectrometry (GC-MS), and provide detailed experimental protocols to ensure reproducible and reliable results.
The Primary Workhorse: Reversed-Phase HPLC for Purity Assessment
For the analysis of polar and thermolabile compounds like substituted anilines, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[1][2] This technique separates compounds based on their differential partitioning between a non-polar stationary phase (typically a C18 column) and a polar mobile phase.[3] The inherent aromaticity of 4-Bromo-2-fluoro-5-methoxyaniline makes it a strong chromophore, allowing for sensitive detection using Ultraviolet (UV) or Photodiode Array (PDA) detectors.[1]
Optimized HPLC Method Parameters
The following table outlines a typical set of parameters for the HPLC analysis of 4-Bromo-2-fluoro-5-methoxyaniline, designed for optimal separation and detection.
Parameter
Condition
Column
C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase
A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient
Time-programmed gradient from a higher percentage of A to a higher percentage of B
Flow Rate
1.0 mL/min
Detection
UV at 254 nm
Injection Volume
10 µL
Column Temperature
Ambient or controlled at 25°C
Table 1: Recommended HPLC parameters for the analysis of 4-Bromo-2-fluoro-5-methoxyaniline.[3]
Causality Behind Experimental Choices
C18 Column: The choice of a C18 stationary phase is based on its hydrophobicity, which provides excellent retention for the aromatic ring of the analyte, allowing for effective separation from more polar or less retained impurities.
Acidified Mobile Phase: The addition of 0.1% formic acid to the mobile phase serves a dual purpose. It protonates the basic aniline group, which suppresses silanol interactions with the stationary phase, leading to improved peak shape and reduced tailing. It also provides a source of protons for potential analysis by mass spectrometry if an LC-MS system is used.
Gradient Elution: A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is crucial for analyzing samples that may contain impurities with a wide range of polarities. This ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.
UV Detection at 254 nm: The benzene ring in the analyte exhibits strong absorbance at 254 nm, providing a high signal-to-noise ratio and thus, good sensitivity. A PDA detector is highly recommended as it can acquire the full UV spectrum of the peak, which can be used to assess peak purity and aid in identification.[1]
Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[3] It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[3]
While GC-MS offers exceptional sensitivity and specificity, its application to substituted anilines like 4-Bromo-2-fluoro-5-methoxyaniline has some inherent challenges. Many anilines are polar and may exhibit poor thermal stability, which can necessitate a derivatization step to increase their volatility and prevent degradation in the hot GC inlet.[2] This additional sample preparation step can be time-consuming and introduce variability.
Performance Comparison: HPLC vs. GC-MS
Feature
HPLC-UV
GC-MS
Analyte Suitability
Excellent for polar and thermolabile compounds.[1][2]
Best for volatile and thermally stable compounds; may require derivatization for anilines.[2][3]
Sample Preparation
Simple dissolution in a suitable solvent.
Can be more complex, often requiring extraction and potentially derivatization.[2]
Sensitivity
Good, can be enhanced with MS detection (LC-MS).[1]
Very high, especially in Selected Ion Monitoring (SIM) mode.[1]
Specificity
Moderate with UV detection; high with PDA or MS.
Very high due to mass fragmentation patterns.
Speed of Analysis
Typically 15-30 minutes per sample.
Similar run times, but sample preparation can be longer.
Common Applications
Routine purity testing, quality control, and quantitative analysis.[3]
Identification of volatile impurities, trace-level analysis, and structural elucidation.[3]
Table 2: Objective comparison of HPLC-UV and GC-MS for the characterization of 4-Bromo-2-fluoro-5-methoxyaniline.
Experimental Protocols
Detailed HPLC Protocol for Purity Determination
This protocol is designed as a self-validating system by incorporating a system suitability test and the use of a reference standard.
1. Reagent and Sample Preparation:
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
Diluent: Acetonitrile/Water (50:50, v/v).
Standard Solution: Accurately weigh approximately 10 mg of 4-Bromo-2-fluoro-5-methoxyaniline reference standard and dissolve in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.
Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution using the diluent.
2. Instrument Setup and System Suitability:
Set up the HPLC system according to the parameters in Table 1.
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
Inject the Standard Solution five times.
The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area for the five replicate injections is not more than 2.0%.
3. Analysis:
Inject the diluent once as a blank to ensure no carryover or contamination.
Inject the Standard Solution and then the Sample Solution.
4. Data Processing and Purity Calculation:
Integrate the peaks in the chromatograms for the Standard and Sample Solutions.
Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor to the main peak.
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Visualizing the Workflow
The following diagram illustrates the logical flow of the HPLC characterization process.
Caption: Workflow for the HPLC characterization of 4-Bromo-2-fluoro-5-methoxyaniline.
Conclusion
The characterization of 4-Bromo-2-fluoro-5-methoxyaniline is reliably and efficiently achieved using reversed-phase HPLC with UV detection. This method offers a robust, reproducible, and straightforward approach for routine purity assessments in a quality control environment. The causality-driven selection of parameters, such as a C18 column and an acidified mobile phase, ensures high-quality chromatographic data.
While GC-MS presents a viable alternative with high sensitivity, the potential need for derivatization makes HPLC the more direct and often preferred method for this class of compounds. For applications requiring the highest sensitivity and specificity, particularly for the identification and quantification of genotoxic impurities, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard and a logical extension of the method described herein.[1][4]
References
Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS. Benchchem.
4-Bromo-2-fluoro-5-methoxyaniline CAS 108310-38-9. Benchchem.
Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. [Link]
The Analytical Challenge: Causality of Spectral Complexity
13C NMR Spectroscopy of 4-Bromo-2-fluoro-5-methoxyaniline: A Comparison Guide of Analytical Workflows For researchers and drug development professionals working with heavily substituted halogenated aromatics, structural...
Author: BenchChem Technical Support Team. Date: March 2026
13C NMR Spectroscopy of 4-Bromo-2-fluoro-5-methoxyaniline: A Comparison Guide of Analytical Workflows
For researchers and drug development professionals working with heavily substituted halogenated aromatics, structural elucidation presents a unique set of analytical bottlenecks. A prime example of this challenge is 4-Bromo-2-fluoro-5-methoxyaniline , a highly functionalized building block used in pharmaceutical synthesis.
This guide objectively compares standard nuclear magnetic resonance (NMR) workflows against advanced multi-nuclear decoupling techniques, detailing the causality behind the spectral complexity and providing a self-validating protocol for the optimal analytical approach.
To understand why analyzing 4-Bromo-2-fluoro-5-methoxyaniline is difficult, we must examine the physics of its molecular structure. The compound features an aniline core with three distinct substituents: a fluorine atom at C2, a bromine atom at C4, and a methoxy group at C5.
Two primary phenomena disrupt standard
13
C NMR analysis:
Extensive Heteronuclear Scalar Coupling (
JCF
): The
19
F nucleus possesses a spin of 1/2 and 100% natural abundance. Unlike protons, which are decoupled in standard
13
C experiments, the fluorine nucleus actively couples with the
13
C nuclei across the aromatic ring[1]. This splits the carbon signals into complex doublets. The direct C-F bond (
1JCF
) generates a massive splitting of ~240–250 Hz, while two-bond (
2JCF
) and three-bond (
3JCF
) interactions create splittings of 15–25 Hz and 5–10 Hz, respectively[2].
The Heavy-Atom Effect: The bromine atom at the C4 position induces a strong diamagnetic shielding effect[3]. This shifts the C4 resonance significantly upfield (often into the 100–110 ppm range), causing it to overlap heavily with the protonated C3 and C6 carbons.
Comparison of Analytical Workflows
When mapping the carbon framework of this molecule, laboratories typically choose between three analytical pathways.
Alternative 1: Standard 1D
13
C{
1
H} NMR (The Baseline)
Performance: Poor for multi-substituted fluorinated aromatics.
Causality: While broadband proton decoupling removes C-H splittings, the C-F scalar couplings remain fully active. The resulting spectrum contains up to 12 overlapping peaks for just 6 aromatic carbons. Distinguishing true chemical shifts from
JCF
coupling artifacts in the congested 100–160 ppm region requires tedious mathematical deconvolution, leading to a high risk of misassignment.
Alternative 2: 2D NMR (HSQC & HMBC)
Performance: Moderate to Good, but highly inefficient.
Causality: 2D techniques resolve overlapping signals by dispersing them into a second (proton) dimension. HSQC easily identifies the protonated C3 and C6 carbons, while HMBC traces long-range correlations to assign the quaternary carbons (C1, C2, C4, C5). However, the C-F splitting persists in the carbon dimension of these 2D maps, reducing the signal-to-noise ratio (S/N) by distributing the magnetization across multiple cross-peaks. Furthermore, acquiring high-resolution 2D spectra requires significantly longer instrument time.
Causality: By utilizing a triple-resonance (HFX) probe, the spectrometer applies simultaneous broadband decoupling to both
1
H and
19
F nuclei[4]. This forces all heteronuclear scalar couplings to average to zero. The complex web of doublets instantly collapses into a clean, 7-peak spectrum (6 aromatic singlets + 1 methoxy singlet). This method maximizes the S/N ratio through the nuclear Overhauser effect and the consolidation of multiplet energy, allowing for rapid, unambiguous structural verification[1].
Analytical workflow comparison for resolving the 13C NMR spectrum of fluorinated anilines.
Quantitative Data Presentation
The table below summarizes the theoretical
13
C NMR parameters for 4-Bromo-2-fluoro-5-methoxyaniline, highlighting the transformative effect of fluorine decoupling.
Carbon Position
Standard
13
C{
1
H} Multiplicity
Expected
JCF
Coupling (Hz)
13
C{
1
H,
19
F} Multiplicity
C1 (C-NH
2
)
Doublet
2JCF≈12−15
Singlet
C2 (C-F)
Doublet
1JCF≈240−250
Singlet
C3 (C-H)
Doublet
2JCF≈20−25
Singlet
C4 (C-Br)
Doublet
3JCF≈5−10
Singlet
C5 (C-OCH
3
)
Doublet / Singlet
4JCF≈0−3
Singlet
C6 (C-H)
Doublet
3JCF≈5−10
Singlet
C7 (O-CH
3
)
Singlet
N/A
Singlet
Note: The C4 resonance is shifted upfield due to the heavy-atom effect of bromine, making its
3JCF
doublet highly susceptible to overlapping with the protonated C3 and C6 signals in standard 1D experiments.
To guarantee reproducibility and eliminate decoupling artifacts, follow this step-by-step methodology for acquiring a triple-resonance spectrum.
1. Sample Preparation:
Dissolve 25 mg of 4-Bromo-2-fluoro-5-methoxyaniline in 0.6 mL of DMSO-
d6
. Ensure the solution is filtered to remove any paramagnetic particulate matter, which can cause line broadening and obscure closely spaced signals.
2. Hardware Configuration:
Equip the spectrometer with a dedicated HFX triple-resonance probe. This hardware is critical because it contains specialized RF traps that prevent the high-power decoupling frequencies of the proton and fluorine channels from interfering with one another or bleeding into the carbon observation channel[4].
3. Pulse Sequence & Decoupling Setup:
Select a standard 1D Carbon sequence with dual continuous pulse decoupling (CPD).
1
H Decoupling: Apply WALTZ-16 composite pulse decoupling on the proton channel.
19
F Decoupling: Because the
19
F chemical shift range is extremely broad (~200 ppm), standard rectangular pulses will fail to decouple the entire spectral window. You must implement a shaped adiabatic pulse, such as WURST-40 (Wideband, Uniform, Rate, and Smooth Truncation), coupled with a supercycle (e.g., p5m4)[1]. This ensures uniform broadband fluorine decoupling regardless of the specific
19
F resonance frequency.
4. Acquisition & Processing:
Relaxation Delay (D1): Set to 2.0 seconds to allow for sufficient longitudinal relaxation of the quaternary carbons.
Scans (NS): Acquire 256 to 512 scans. The collapse of the doublets will inherently boost the S/N ratio, requiring fewer scans than a standard
13
C{
1
H} experiment.
Processing: Apply a 1.0 Hz exponential line broadening (LB) function prior to Fourier transformation. Verify the success of the experiment by confirming the presence of exactly 7 sharp singlets. If residual splitting is observed, recalibrate the WURST-40 pulse power and bandwidth.